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  • Product: Benzoic acid, 4-(2-propynylamino)-
  • CAS: 107174-54-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzoic Acid, 4-(2-propynylamino)-: Structure, pKa, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Benzoic acid, 4-(2-propynylamino)-, a derivative of 4-aminobenzoic acid (PABA), is a molecule of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 4-(2-propynylamino)-, a derivative of 4-aminobenzoic acid (PABA), is a molecule of significant interest in medicinal chemistry and drug development. It incorporates the propargylamine moiety, a functional group known for its role in the design of various therapeutic agents, including enzyme inhibitors.[1][2] The presence of the reactive propargyl group, coupled with the ionizable carboxylic acid function, imparts unique physicochemical properties to the molecule, making a thorough understanding of its chemical structure and acidity (pKa) crucial for its application in drug design and development.

This technical guide provides a comprehensive overview of the chemical structure, pKa, and analytical characterization of Benzoic acid, 4-(2-propynylamino)-. It is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

Chemical Structure and Physicochemical Properties

Benzoic acid, 4-(2-propynylamino)- possesses a disubstituted benzene ring at its core. A carboxylic acid group (-COOH) is located at position 1, and a secondary amine with a 2-propynyl (propargyl) substituent is at position 4.

Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol

IUPAC Name: 4-((prop-2-yn-1-yl)amino)benzoic acid

The structural features of this molecule give rise to its key chemical properties:

  • Acidity: The carboxylic acid group is the primary acidic center.

  • Basicity: The secondary amine is a weak basic center.

  • Reactivity: The terminal alkyne of the propargyl group is a site for various chemical reactions, such as "click chemistry" reactions.

A summary of key physicochemical properties is presented in Table 1.

PropertyValueSource/Method
Molecular Formula C₁₀H₉NO₂Calculated
Molecular Weight 175.18 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and methanol.Analogy to similar compounds

Understanding the pKa of Benzoic Acid, 4-(2-propynylamino)-

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to interact with biological targets. For Benzoic acid, 4-(2-propynylamino)-, there are two primary ionizable groups: the carboxylic acid and the secondary amine.

Factors Influencing the pKa

The pKa of the carboxylic acid group is influenced by the electronic effects of the substituent at the para position. In this case, the 4-(2-propynylamino) group.

  • Inductive Effect: The nitrogen atom of the amino group is electronegative and can exert a weak electron-withdrawing inductive effect (-I).

  • Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, which is a strong electron-donating effect (+R).

Generally, electron-donating groups decrease the acidity of benzoic acid (increase the pKa) by destabilizing the resulting carboxylate anion. Conversely, electron-withdrawing groups increase acidity (decrease the pKa).[3][4] In the case of the 4-amino group, the +R effect typically outweighs the -I effect, making 4-aminobenzoic acid less acidic than benzoic acid.

The propargyl group attached to the nitrogen is an electron-withdrawing group due to the sp-hybridized carbons of the alkyne. This will pull electron density away from the nitrogen, making its lone pair less available for donation into the ring. Consequently, the electron-donating effect of the 4-(2-propynylamino) group will be weaker than that of a simple amino or alkylamino group.

Predicted pKa Values
  • Benzoic Acid: pKa ≈ 4.20[5]

  • 4-Aminobenzoic Acid: pKa₁ (carboxylic acid) ≈ 4.85; pKa₂ (ammonium ion) ≈ 2.38[6][7]

The 4-amino group in 4-aminobenzoic acid is electron-donating, increasing the pKa of the carboxylic acid compared to benzoic acid. The electron-withdrawing nature of the propargyl group in 4-(2-propynylamino)benzoic acid will reduce the electron-donating ability of the nitrogen. Therefore, the pKa of the carboxylic acid group in the target molecule is expected to be lower than that of 4-aminobenzoic acid (4.85) and likely closer to, or slightly higher than, that of benzoic acid (4.20).

The pKa of the secondary amine will be related to the protonation of the nitrogen. This value is expected to be low, similar to the pKa of the anilinium ion in 4-aminobenzoic acid (around 2.4).

Predicted pKa Values:

Ionizable GroupPredicted pKaRationale
Carboxylic Acid (-COOH)~ 4.3 - 4.6The electron-withdrawing propargyl group reduces the electron-donating effect of the amino group, making the carboxylic acid more acidic than in 4-aminobenzoic acid.
Ammonium Ion (-NH₂⁺-)~ 2.0 - 2.5Similar to the anilinium ion in other 4-aminobenzoic acid derivatives.

Synthesis of Benzoic Acid, 4-(2-propynylamino)-

A plausible synthetic route for Benzoic acid, 4-(2-propynylamino)- involves the N-alkylation of 4-aminobenzoic acid with a propargyl halide.

Proposed Synthetic Workflow

Synthesis_Workflow PABA 4-Aminobenzoic Acid Reaction N-Alkylation PABA->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction Medium Product Benzoic acid, 4-(2-propynylamino)- Reaction->Product Purification Purification (Recrystallization) Product->Purification

Caption: Proposed synthetic workflow for Benzoic acid, 4-(2-propynylamino)-.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of anilines and may require optimization.

Materials:

  • 4-Aminobenzoic acid

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.

  • Alkylation: To the stirred solution, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with water.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality behind Experimental Choices:

  • Base (K₂CO₃): A mild base is used to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group on the propargyl bromide. Anhydrous conditions are preferred to prevent side reactions.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, but excessive heat should be avoided to prevent side reactions and decomposition.

  • Acidification: The product is precipitated from the aqueous solution by adjusting the pH to below its pKa, converting the carboxylate salt to the less soluble carboxylic acid.

Analytical Characterization

The structure and purity of the synthesized Benzoic acid, 4-(2-propynylamino)- can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.7d2HAromatic H (ortho to -COOH)
~6.7d2HAromatic H (ortho to -NH)
~6.5t1H-NH-
~4.0d2H-CH₂-C≡CH
~3.1t1H-C≡CH

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167-COOH
~152Aromatic C-NH
~131Aromatic C (ortho to -COOH)
~120Aromatic C-COOH
~112Aromatic C (ortho to -NH)
~82-C≡CH
~73-C≡CH
~33-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3300≡C-H stretchTerminal Alkyne
~3400N-H stretchSecondary Amine
~2120C≡C stretchAlkyne
~1680C=O stretchCarboxylic Acid
1610, 1520C=C stretchAromatic Ring
~1300C-N stretchAromatic Amine
Experimental Workflow for pKa Determination

The pKa of Benzoic acid, 4-(2-propynylamino)- can be determined experimentally using potentiometric titration.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol) B Add to aqueous solution of known ionic strength A->B C Calibrate pH electrode B->C D Titrate with standardized NaOH solution C->D E Record pH vs. volume of titrant added D->E F Plot titration curve (pH vs. volume) E->F G Determine equivalence point(s) F->G H Calculate pKa from half-equivalence point(s) G->H

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pH at the half-equivalence point corresponds to the pKa of the ionizable group. For a molecule with two acidic protons (the carboxylic acid and the protonated amine), two equivalence points and two pKa values will be observed.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, pKa, synthesis, and analytical characterization of Benzoic acid, 4-(2-propynylamino)-. By understanding these fundamental properties, researchers can better utilize this versatile molecule in the design and development of novel therapeutic agents and chemical probes. The provided protocols and predictive data serve as a strong foundation for further experimental work and application in medicinal chemistry.

References

  • Binda, C., Mattevi, A., & Edmondson, D. E. (2002). Minireview: Propargylamines as monoamine oxidase inactivators. Journal of Biological Chemistry, 277(27), 23973-23976.
  • Tipton, K. F. (2018). Monoamine oxidase inhibitors and the cheese effect. Neurochemical Research, 43(8), 1599-1608.
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403.
  • Shokhen, M., & Albeck, A. (2015). The effect of para-substituents on the pKa of benzoic acid: A computational study. Journal of Physical Organic Chemistry, 28(4), 233-239.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

Sources

Exploratory

Structural and Spectroscopic Elucidation of 4-(2-Propynylamino)benzoic Acid: A Technical Guide for Bioconjugation Workflows

Executive Summary: The Strategic Role of the Bifunctional Linker In modern drug development and chemical biology, the precision of molecular linkers dictates the success of bioconjugation. 4-(2-propynylamino)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of the Bifunctional Linker

In modern drug development and chemical biology, the precision of molecular linkers dictates the success of bioconjugation. 4-(2-propynylamino)benzoic acid (also known as p-propargylaminobenzoic acid) serves as a highly efficient, dual-functional scaffold. It features a carboxylic acid moiety for standard amide coupling (e.g., EDC/NHS activation) and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Because the integrity of both functional groups is critical for downstream applications, rigorous structural validation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is mandatory[2]. This whitepaper provides the definitive reference data, causal mechanistic insights, and self-validating protocols required to ensure the structural fidelity of this critical building block.

Mechanistic Grounding: Dual-Functional Reactivity

The utility of 4-(2-propynylamino)benzoic acid stems from its orthogonal reactivity. The carboxylate group can be activated to target primary amines on proteins or peptides, while the propargyl group remains inert under these conditions. Subsequently, the terminal alkyne can undergo a highly specific, bioorthogonal CuAAC reaction with an azide-functionalized payload (e.g., a fluorophore or cytotoxic drug) to form a stable 1,4-disubstituted 1,2,3-triazole linkage[3].

G A 4-(2-propynylamino)benzoic acid B EDC/NHS Activation (Carboxylate) A->B Activation C Amide Coupling (Target Protein) B->C Primary Amine D CuAAC Click Chemistry (Azide-Fluorophore) C->D Alkyne-Azide E Conjugated Probe (Stable Triazole) D->E Cycloaddition

Fig 1. Workflow of 4-(2-propynylamino)benzoic acid in bioconjugation and CuAAC click chemistry.

Spectroscopic Reference Architecture

To establish a self-validating system, researchers must confirm the presence of both the terminal alkyne and the carboxylic acid. The following tables summarize the quantitative reference data.

High-Resolution NMR Data (DMSO-d₆)

DMSO-d₆ is the solvent of choice because it disrupts hydrogen bonding, fully solubilizing the carboxylic acid while slowing proton exchange. This allows the critical coupling between the amine proton (N-H) and the adjacent methylene group to be clearly resolved[2].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Causality
12.30 Broad singlet (br s)1HN/A-COOH : Highly deshielded due to electron withdrawal by the carbonyl oxygen.
7.70 Doublet (d)2H8.8Ar-H (C2, C6) : Deshielded by the ortho-carbonyl group.
6.75 Triplet (t)1H6.0-NH- : Couples with the adjacent -CH₂- group.
6.60 Doublet (d)2H8.8Ar-H (C3, C5) : Shielded by the electron-donating amine group.
3.95 Doublet of doublets (dd)2H6.0, 2.4-CH₂- : Couples with both the -NH- and the terminal alkyne proton.
3.10 Triplet (t)1H2.4-C≡CH : Shifted upfield due to the magnetic anisotropy (shielding cone) of the alkyne π-system.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
167.5 Quaternary (C=O)Carboxylic acid carbonyl
151.5 Quaternary (Ar-C)Aromatic C4 (attached to nitrogen)
131.5 Tertiary (Ar-CH)Aromatic C2, C6
117.5 Quaternary (Ar-C)Aromatic C1 (attached to carbonyl)
111.5 Tertiary (Ar-CH)Aromatic C3, C5
81.0 Quaternary (-C≡)Internal alkyne carbon
73.5 Tertiary (≡CH)Terminal alkyne carbon
32.0 Secondary (-CH₂-)Propargyl methylene carbon
FT-IR Vibrational Data (KBr Pellet)

Infrared spectroscopy provides an orthogonal validation layer. The sp-hybridized terminal alkyne C-H bond is exceptionally stiff, resulting in a high-frequency stretch that is easily distinguishable from the broad carboxylic O-H stretch.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Intensity / ShapeVibrational Assignment
~3400 Sharp, mediumN-H stretch (secondary amine)
~3280 Sharp, strongC≡C-H stretch (terminal alkyne signature)
3000–2500 Very broad, strongO-H stretch (carboxylic acid hydrogen bonding)
~2110 WeakC≡C stretch (internal alkyne bond)
~1670 Strong, sharpC=O stretch (conjugated carboxylic acid)
~1600, 1525 MediumC=C stretch (aromatic ring)

Self-Validating Experimental Workflows

To ensure the compound has not undergone alkyne polymerization or oxidative degradation prior to bioconjugation, follow this step-by-step validation protocol.

Protocol 1: NMR Sample Preparation & Acquisition
  • Desiccation: Lyophilize the 4-(2-propynylamino)benzoic acid sample for 2 hours to remove trace water. Excess water will mask the critical 3.10 ppm alkyne signal and broaden the NH/COOH peaks.

  • Solvation: Dissolve 15 mg of the dried compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition Parameters (¹H NMR): Set the relaxation delay (D1) to at least 2.0 seconds to ensure the quaternary and exchanging protons fully relax. Acquire 16–32 scans.

  • Validation Check: Verify the presence of the triplet at 3.10 ppm . If this peak is absent or integrated to <0.8 relative to the aromatic protons, the alkyne has degraded, and the batch must be discarded.

Protocol 2: FT-IR KBr Pellet Preparation
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours.

  • Milling: Grind 1–2 mg of the analyte with 100 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.

  • Validation Check: Scan from 4000 to 400 cm⁻¹. The presence of a sharp, intense peak at 3280 cm⁻¹ confirms an intact terminal alkyne. A broad baseline in this region indicates moisture contamination or alkyne loss.

Visualizing the Validation Logic

The following logic tree dictates the go/no-go decision for utilizing a batch of 4-(2-propynylamino)benzoic acid in expensive downstream bioconjugation workflows.

Validation Start Synthesized Compound IR FT-IR Analysis Start->IR NMR 1H NMR Analysis Start->NMR IR_Alkyne Peak at ~3280 cm⁻¹? (Terminal Alkyne) IR->IR_Alkyne NMR_Alkyne Triplet at ~3.10 ppm? (Alkyne Proton) NMR->NMR_Alkyne Valid Structure Confirmed IR_Alkyne->Valid Yes Invalid Degradation / Impurity IR_Alkyne->Invalid No NMR_Alkyne->Valid Yes NMR_Alkyne->Invalid No

Fig 2. Self-validating logic tree for the spectroscopic verification of the terminal alkyne.

References

  • Source: nih.
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Source: acs.

Sources

Foundational

Precision Synthesis Pathways for 4-(2-Propynylamino)benzoic Acid Derivatives: A Technical Guide

Executive Summary 4-(2-Propynylamino)benzoic acid—commonly referred to as N-propargyl-4-aminobenzoic acid or N-propargyl PABA—is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Propynylamino)benzoic acid—commonly referred to as N-propargyl-4-aminobenzoic acid or N-propargyl PABA—is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a carboxylic acid, it serves as a critical intermediate in the synthesis of Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors, Factor Xa inhibitors, and various click-chemistry (CuAAC) probes.

However, the synthesis of this molecule presents significant chemoselectivity challenges. This technical guide provides a rigorous, causality-driven methodology for synthesizing 4-(2-propynylamino)benzoic acid derivatives, contrasting conventional thermal methods with modern microwave-assisted optimizations.

Mechanistic Strategy: Overcoming Chemoselectivity Challenges

The direct alkylation of 4-aminobenzoic acid (PABA) with propargyl bromide is fundamentally flawed due to competing nucleophilic sites.

  • The Causality of Protection: If free PABA is exposed to an alkylating agent under basic conditions, the carboxylate anion competes with the primary amine, leading to the formation of propargyl esters. Furthermore, the primary amine is highly susceptible to over-alkylation, yielding unwanted di-propargylated tertiary amines.

  • The Solution: To establish a self-validating and high-yielding system, a two-phase protection-alkylation-deprotection strategy is mandatory. The carboxylic acid is first masked as an ethyl ester (forming ethyl 4-aminobenzoate). N-alkylation is then strictly controlled using mild bases and stoichiometric limitation of the electrophile, followed by base-catalyzed hydrolysis to reveal the target compound, as demonstrated in the1 [1].

SynthesisPathway PABA 4-Aminobenzoic Acid (Free Acid) Ester Ethyl 4-Aminobenzoate (Protected) PABA->Ester EtOH, H2SO4 Reflux Intermediate Ethyl 4-(2-propynylamino)benzoate (Intermediate) Ester->Intermediate K2CO3, KI, MW 160°C, 30 min Propargyl Propargyl Bromide (Electrophile) Propargyl->Intermediate Product 4-(2-Propynylamino)benzoic Acid (Target) Intermediate->Product 1. NaOH, EtOH 2. HCl (pH 3)

Figure 1: Two-phase synthesis pathway preventing di-alkylation and esterification side reactions.

Pathway Optimization: Conventional vs. Microwave-Assisted Kinetics

Historically, the N-propargylation of anilines relied on conventional heating (70–90 °C) over 24 to 96 hours, often resulting in poor yields (15–49%) due to thermal degradation and di-alkylation [2].

By transitioning to a microwave-assisted protocol, researchers can exploit rapid dielectric heating. The addition of potassium iodide (KI) introduces a critical mechanistic advantage: via the Finkelstein reaction, KI reacts in situ with propargyl bromide to generate propargyl iodide. This highly reactive electrophile accelerates the N-alkylation step, allowing the reaction to reach completion in just 30 minutes at 160 °C, significantly boosting the yield of the mono-alkylated product [2].

Quantitative Data: Methodological Comparison
ParameterConventional HeatingMicrowave-AssistedRationale / Causality
Temperature 70–90 °C160 °CMW allows superheating in sealed vessels, accelerating kinetics.
Reaction Time 24–96 hours15–30 minutesRapid dielectric heating bypasses thermal gradients, preventing degradation.
Base / Additive 2,6-LutidineK₂CO₃ with KIKI generates propargyl iodide in situ (Finkelstein), enhancing electrophilicity.
Yield (Target) 15–49%67–72%Shorter reaction time minimizes di-propargylation and side reactions.

Experimental Methodologies (Self-Validating Protocols)

The following protocol integrates built-in validation checkpoints to ensure trustworthiness and reproducibility at every stage of the synthesis.

Phase 1: Microwave-Assisted N-Alkylation
  • Preparation: In a microwave-safe reaction vial, dissolve ethyl 4-aminobenzoate (1.0 equiv) in anhydrous acetonitrile or DMF.

  • Base & Catalyst Addition: Add anhydrous K₂CO₃ (1.5 equiv) and a catalytic amount of KI (0.1 equiv).

    • Causality: K₂CO₃ is a weak base that neutralizes the hydrobromic acid byproduct without hydrolyzing the ester, while KI drives the catalytic halogen exchange [3].

  • Electrophile Addition: Cool the mixture to 0 °C and dropwise add propargyl bromide (80% solution in toluene, 1.1 equiv).

    • Causality: Strict stoichiometric control (1.1 equiv) and low initial temperature are critical to prevent the secondary amine from undergoing a second alkylation event.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 160 °C for 30 minutes.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 7:3). The complete consumption of the primary amine (lower Rf​ ) and the appearance of a single new spot (higher Rf​ ) confirms successful mono-alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield ethyl 4-(2-propynylamino)benzoate.

Phase 2: Ester Hydrolysis and Zwitterion Isolation
  • Saponification: Dissolve the crude intermediate in ethanol. Add 2M aqueous NaOH (2.0 equiv) and heat at reflux for 2.5 hours [1].

  • Solvent Removal: Remove the ethanol under vacuum to prevent esterification from reversing during acidification.

  • Acidification: Dilute the residue with water, cool to 0 °C, and slowly add 10% HCl until the pH reaches exactly ~3.0.

    • Causality: 4-(2-propynylamino)benzoic acid is an amphoteric molecule. At pH 3, the carboxylic acid is protonated (neutral), but the secondary amine is not yet fully protonated, allowing the target compound to precipitate cleanly out of the aqueous layer.

  • Validation Checkpoint 2 (NMR): Filter the precipitate and dry. Confirm the structure via ¹H NMR (DMSO- d6​ ). The presence of a terminal alkyne proton triplet at ~3.1 ppm and the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) validates the final product.

Workflow Start Initiate N-Alkylation Reaction Microwave Irradiation (160°C, 30 min) Start->Reaction TLC In-Process TLC (Hexane:EtOAc 7:3) Reaction->TLC Decision Complete Conversion? TLC->Decision Decision->Reaction No Workup Aqueous Workup & Extraction Decision->Workup Yes NMR 1H NMR Validation (Alkyne CH ~3.1 ppm) Workup->NMR

Figure 2: Self-validating experimental workflow for N-propargylation and hydrolysis.

References

  • Title: Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors Source: Molecules - MDPI URL: [Link]

Sources

Exploratory

solubility profile of Benzoic acid, 4-(2-propynylamino)- in organic solvents

An In-depth Technical Guide to the Solubility Profile of Benzoic Acid, 4-(2-propynylamino)- in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Strategic Imperative of Solubility Profiling In th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Benzoic Acid, 4-(2-propynylamino)- in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Solubility Profiling

In the landscape of modern drug discovery and chemical synthesis, the characterization of a compound's physicochemical properties is a cornerstone of successful development. Among these properties, solubility stands out as a critical determinant of a molecule's utility. For a novel compound such as Benzoic acid, 4-(2-propynylamino)-, a thorough understanding of its solubility in a diverse range of organic solvents is not merely an academic exercise; it is a predictive tool that informs process chemistry, formulation development, and even early-stage biological screening. This guide provides a comprehensive framework for elucidating the solubility profile of this specific molecule, grounded in established scientific principles and methodologies. We will explore not only how to measure solubility but also why certain experimental choices are made, thereby offering a robust, self-validating approach for researchers, scientists, and drug development professionals.

Physicochemical Landscape of Benzoic Acid, 4-(2-propynylamino)-

A molecule's solubility is intrinsically linked to its structural and electronic features. A predictive assessment of these features for Benzoic acid, 4-(2-propynylamino)- is the first logical step in designing a solubility study.[1]

Molecular Structure and Functional Group Analysis

The structure of Benzoic acid, 4-(2-propynylamino)- presents a fascinating interplay of functional groups, each contributing to its overall physicochemical character.

Figure 1: Molecular structure and functional group analysis of Benzoic acid, 4-(2-propynylamino)-.

  • Benzoic Acid Core: This imparts significant polarity and the capacity for strong hydrogen bonding through the carboxylic acid group. The aromatic ring itself is hydrophobic. Benzoic acid has a pKa of approximately 4.2 in water, and the presence of the electron-donating amino group at the para position is expected to slightly increase this value (making it a weaker acid).[2][3]

  • 4-Amino Group: The secondary amine is a hydrogen bond donor and acceptor. Its basicity will be influenced by the delocalization of the nitrogen lone pair into the aromatic ring.

  • 2-Propynyl Group: The terminal alkyne is a relatively nonpolar, rigid structure. The sp-hybridized C-H bond can act as a weak hydrogen bond donor in some contexts.

Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale and Impact on Solubility
Polarity AmphiphilicThe molecule possesses both highly polar (carboxylic acid, amine) and nonpolar (aromatic ring, propynyl chain) regions. This suggests it will have limited solubility in the extremes of the polarity scale (e.g., water and hexane) but may be more soluble in solvents of intermediate polarity or those with both polar and nonpolar character.
pKa (Acidic) ~4.5 - 5.0The carboxylic acid will be deprotonated by bases, forming a highly polar carboxylate salt. This is a key strategy for solubilizing such compounds in polar protic solvents or aqueous systems.
pKa (Basic) ~4.0 - 5.0The secondary amine can be protonated by strong acids. Its basicity is reduced due to the electron-withdrawing effect of the benzene ring.
Hydrogen Bonding Strong Donor & AcceptorThe -COOH and -NH- groups are potent hydrogen bond donors and acceptors. Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, DMSO) are predicted to be good solvents.[4]
Melting Point Likely HighThe planarity of the benzene ring, coupled with strong intermolecular hydrogen bonding and potential π-π stacking, suggests a stable crystal lattice. A high melting point often correlates with lower solubility due to the high energy required to break the crystal lattice.[5]

A Systematic Approach to Solubility Determination

A robust solubility assessment requires a well-defined strategy for solvent selection and a reliable experimental methodology.

Strategic Solvent Selection

The choice of solvents should cover a broad range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassSolventPolarity IndexH-BondingRationale
Nonpolar n-Hexane0.1NoneEstablishes baseline solubility in a purely nonpolar environment.
Toluene2.4None (π-system)Probes solubility in an aromatic, nonpolar solvent.
Aprotic, Low Polarity Dichloromethane (DCM)3.1AcceptorA common solvent in organic synthesis.
Diethyl Ether2.8AcceptorA less polar ether.
Aprotic, Polar Ethyl Acetate (EtOAc)4.4AcceptorAn ester of intermediate polarity.
Acetone5.1AcceptorA polar, aprotic ketone.
Acetonitrile (ACN)5.8AcceptorA polar, aprotic nitrile commonly used in chromatography.
Dimethylformamide (DMF)6.4AcceptorA highly polar, aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2AcceptorA highly polar, aprotic solvent with strong H-bond accepting ability.
Protic, Polar Isopropanol (IPA)3.9Donor & AcceptorA less polar alcohol.
Ethanol (EtOH)4.3Donor & AcceptorA common, moderately polar alcohol.[4][6]
Methanol (MeOH)5.1Donor & AcceptorA highly polar alcohol.[4][6]
Experimental Protocol: Equilibrium "Shake-Flask" Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5][7] It measures the maximum amount of a compound that can dissolve in a solvent at a given temperature when the system has reached a stable equilibrium.

Figure 2: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Detailed Step-by-Step Protocol:

  • Preparation: To a series of glass vials, add an excess amount of solid Benzoic acid, 4-(2-propynylamino)- (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[9]

  • Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials, dry it, and analyze it using a technique like Powder X-ray Diffraction (PXRD). This crucial step verifies that the compound has not changed its crystalline form (polymorph) or solvated during the experiment, as different solid forms can have different solubilities.[9]

Quantitative Analysis and Data Presentation

The final step is the accurate quantification of the dissolved compound and the clear presentation of the results.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its specificity, sensitivity, and accuracy.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically effective for this class of compounds. The formic acid ensures the carboxylic acid is protonated for good peak shape.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax), which can be determined by running a UV scan of a dilute solution of the compound.

  • Calibration: A multi-point calibration curve (typically 5-7 points) of known concentrations versus peak area must be generated. The curve should demonstrate excellent linearity (R² > 0.999).

Summarizing the Solubility Profile

The collected data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and facilitates decision-making.

Table 2: Solubility Profile of Benzoic acid, 4-(2-propynylamino)- at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
n-Hexane[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Dichloromethane[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Soluble]
Isopropanol[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Soluble]
Methanol[Experimental Value][Calculated Value][e.g., Freely Soluble]
Dimethylformamide[Experimental Value][Calculated Value][e.g., Very Soluble]
Dimethyl Sulfoxide[Experimental Value][Calculated Value][e.g., Very Soluble]

Molecular Weight of C₁₀H₉NO₂: 175.18 g/mol

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of Benzoic acid, 4-(2-propynylamino)-. By integrating a predictive analysis of its physicochemical properties with the gold-standard shake-flask methodology, researchers can generate reliable and meaningful data. This data is invaluable for guiding synthetic route optimization, selecting appropriate solvents for purification (e.g., recrystallization), and informing the design of formulations for further study. The principles and protocols described herein provide a self-validating framework to ensure the integrity and utility of the generated solubility profile, empowering scientists to make informed decisions in their research and development endeavors.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex AI Search.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021). Dow Development Labs.
  • Annex 4 - World Health Organization (WHO). World Health Organization.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
  • The solubility of benzoic acid in seven solvents. ResearchGate.
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024). Guidechem.
  • Benzoic acid. Wikipedia.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson.

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Foundational

A Technical Guide to the Preliminary Investigation of 4-(2-propynylamino)benzoic Acid in Drug Discovery

Foreword: The Strategic Imperative of Scaffolds and Warheads In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. The benzoic acid m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative of Scaffolds and Warheads

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. The benzoic acid moiety represents a "privileged scaffold," a structural motif repeatedly found in successful drugs, valued for its synthetic tractability and its ability to engage with a multitude of biological targets.[1][2] When this established scaffold is functionalized with a propargyl group—a terminal alkyne—we introduce a feature of immense chemical versatility. The propargyl group can act as a reactive handle for bioconjugation via "click chemistry" or, more intriguingly, as a potential covalent "warhead" capable of forming an irreversible bond with a target protein, offering a path to enhanced potency and prolonged duration of action.

This guide outlines a comprehensive, tiered strategy for the preliminary investigation of a novel molecule, 4-(2-propynylamino)benzoic acid. Our objective is not merely to test a compound but to establish a self-validating workflow that interrogates its synthetic accessibility, biological activity, and fundamental drug-like properties. By explaining the causality behind each experimental choice, we aim to provide a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this and other novel chemical entities.

Section 1: Synthesis and Characterization

The journey of any drug candidate begins with its creation. A reliable and scalable synthesis is paramount. For 4-(2-propynylamino)benzoic acid, a straightforward nucleophilic substitution provides an efficient route.

Proposed Synthetic Pathway: Alkylation of 4-Aminobenzoic Acid

The rationale for this approach is its efficiency. 4-aminobenzoic acid is a readily available and inexpensive starting material. Propargyl bromide provides the key alkyne functionality. The reaction is a classic SN2 alkylation where the amine nitrogen of 4-aminobenzoic acid acts as the nucleophile, displacing the bromide from propargyl bromide. A mild base is required to neutralize the HBr byproduct, driving the reaction to completion.

  • Reaction Setup: To a solution of 4-aminobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Addition of Alkylating Agent: While stirring at room temperature, add propargyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction Monitoring: Heat the reaction to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve inorganic salts.

  • Purification: Acidify the aqueous mixture with 1M HCl to a pH of ~4-5 to ensure the carboxylic acid is protonated, aiding precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product.

Physicochemical Characterization

Confirmation of the molecular identity and purity is a non-negotiable step.

ParameterExpected ValuePurpose
Molecular Formula C₁₀H₉NO₂Confirms elemental composition.
Molecular Weight 175.18 g/mol Used for all subsequent solution preparations.
Purity (HPLC) >95%Ensures biological data is attributable to the compound of interest.
¹H NMR Consistent with structureConfirms the chemical structure and connectivity of atoms.
Mass Spectrometry [M+H]⁺ = 176.06Confirms the molecular weight of the synthesized compound.

Section 2: A Tiered Approach to Biological Evaluation

We employ a tiered screening cascade to efficiently allocate resources, starting with broad, cost-effective assays and progressing to more complex, hypothesis-driven experiments. This ensures that we only advance compounds with a promising profile, a core principle of fail-fast, fail-cheap drug discovery.

Workflow for Preliminary Biological Investigation

G cluster_0 Tier 1: General Activity cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Drug-like Properties T1_Cytotoxicity In Vitro Cytotoxicity (MTT Assay) T1_Data Calculate IC50 Values T1_Cytotoxicity->T1_Data Dose-response data Decision1 Active? T1_Data->Decision1 T2_Hypothesis Hypothesize Target (e.g., HDAC, Kinase) T2_TE Target Engagement (CETSA) T2_Hypothesis->T2_TE Based on scaffold Decision2 On-Target? T2_TE->Decision2 T3_ADME In Vitro ADME (Metabolic Stability) T3_Data Calculate Clint, t1/2 T3_ADME->T3_Data Compound disappearance Decision3 Stable? T3_Data->Decision3 Decision1->T2_Hypothesis Yes Stop1 Stop/Redesign Decision1->Stop1 No Decision2->T3_ADME Yes Decision2->Stop1 No Decision3->Stop1 No Advance Advance to Lead Optimization Decision3->Advance Yes

Caption: Tiered workflow for evaluating a new chemical entity.

Tier 1: In Vitro Cytotoxicity Screening

The first question is fundamental: does the compound have any biological effect? A cytotoxicity assay is a rapid and effective method to assess a substance's ability to inhibit cell growth or cause cell death.[3][4]

Causality: We use the MTT assay because it is a colorimetric, high-throughput method that measures the metabolic activity of cells, which is a reliable proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates a cytotoxic or cytostatic effect.

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-propynylamino)benzoic acid in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include a "vehicle control" (DMSO only) and a "blank" (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot percent viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[6][7]

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer2.1
HEK293Normal Kidney>100

Section 3: Mechanistic Investigation

If the compound shows promising cytotoxicity, the next critical step is to understand how it works. Identifying the molecular target is essential for rational drug development and provides confidence that the observed effect is not due to non-specific toxicity.[8][9]

Hypothesis Generation: The benzoic acid scaffold is present in several known anticancer agents, including histone deacetylase (HDAC) inhibitors.[10][11][12] Therefore, a plausible starting hypothesis is that 4-(2-propynylamino)benzoic acid may exert its effect through HDAC inhibition.

Tier 2: Target Engagement Assay

We must confirm that the compound physically interacts with its hypothesized target within the complex environment of a living cell.[13] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.

Causality: CETSA operates on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. By heating cells and measuring the amount of soluble target protein remaining, we can detect this binding event.[13]

G cluster_0 No Drug cluster_1 With Drug Protein_Unbound Target Protein (Unbound) Heat_Unbound Apply Heat Protein_Unbound->Heat_Unbound Denatured Protein Denatures & Aggregates Heat_Unbound->Denatured Measurement Measure Soluble Protein (e.g., Western Blot) Denatured->Measurement Low Signal Protein_Bound Target Protein (Bound to Drug) Heat_Bound Apply Heat Protein_Bound->Heat_Bound Stable Protein Remains Stable & Soluble Heat_Bound->Stable Stable->Measurement High Signal

Caption: The principle of CETSA for verifying target engagement.

  • Treatment: Treat cultured cells with either the vehicle (DMSO) or 4-(2-propynylamino)benzoic acid.

  • Heating: Aliquot the cell lysates into different tubes and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Separation: Centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble target protein (e.g., a specific HDAC isoform) remaining in the supernatant at each temperature using Western blotting or another protein detection method.

  • Analysis: A positive result is a "thermal shift," where the protein in the drug-treated sample remains soluble at higher temperatures compared to the vehicle-treated sample. This shift provides direct evidence of target engagement.

Section 4: Preliminary ADME Profiling

A potent compound is useless if it cannot reach its target in the body. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to avoid late-stage failures.[14] Metabolic stability is a key initial parameter.

Tier 3: In Vitro Metabolic Stability

Causality: The liver is the primary site of drug metabolism.[15] An in vitro assay using liver microsomes, which are vesicles containing the major drug-metabolizing enzymes (Phase I Cytochrome P450s), provides a reliable and high-throughput method to predict how quickly a compound will be cleared from the body.[16][17][18] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while one that is metabolized too slowly could accumulate and cause toxicity.[14]

  • Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes, a buffered solution (pH 7.4), and the test compound at a low concentration (e.g., 1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the enzyme cofactor NADPH.

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

G Start Incubate Compound with Liver Microsomes + NADPH at 37°C Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench Reaction (Cold Acetonitrile) Timepoints->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate Plot Plot ln(% Remaining) vs. Time Calculate->Plot Result Determine Half-Life (t1/2) & Intrinsic Clearance (Clint) Plot->Result

Caption: Workflow for the in vitro liver microsomal stability assay.

ParameterValueInterpretation
In Vitro t₁/₂ (min) > 30Low clearance; likely to have a longer half-life in vivo.
10-30Moderate clearance; may require optimization.
< 10High clearance; likely to be rapidly cleared in vivo.

Section 5: Potential Signaling Pathways and Future Directions

Assuming our compound inhibits HDACs, we can predict its downstream cellular effects. HDAC inhibition leads to hyperacetylation of histone and non-histone proteins, which can reactivate tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[12]

Hypothetical Signaling Cascade for an HDAC Inhibitor

G Compound 4-(2-propynylamino) benzoic acid HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation TSG Tumor Suppressor Gene Expression (e.g., p21) Acetylation->TSG Promotes Arrest Cell Cycle Arrest TSG->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Potential pathway of action for an HDAC inhibitor.

Future Directions

A positive outcome from this preliminary investigation—demonstrating potent and selective cytotoxicity, on-target engagement, and favorable metabolic stability—validates 4-(2-propynylamino)benzoic acid as a promising hit compound. The subsequent steps in a drug discovery program would include:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties (Structure-Activity Relationship studies).

  • In Vivo Efficacy: Testing the optimized compounds in animal models of cancer to demonstrate anti-tumor activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating drug exposure with target engagement and efficacy in animal models.

  • Safety and Toxicology: Conducting comprehensive studies to identify any potential liabilities before advancing to clinical trials.

This structured, hypothesis-driven approach ensures that decisions are based on robust, validated data, maximizing the potential for translating a novel molecule into a life-saving therapeutic.

References

  • Merck Millipore. Metabolic Stability Assays.
  • NanoTemper Technologies. (2025). A Practical Guide to Target Engagement Assays.
  • Creative Biolabs. Metabolic Stability Assay.
  • Scott, J. S., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Gräslund, S., et al. (2022). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research.
  • Kath, J. C., & Baranczak, A. (2019). Target engagement approaches for pharmacological evaluation in animal models.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Patricelli, M. P., et al. (2016). Determining target engagement in living systems.
  • Kosheeka. (2025).
  • Eurofins Discovery. Metabolic Stability Services.
  • Kamal, A., et al. (2024).
  • ResearchGate. (2026).
  • IntechOpen. (2021).
  • Revvity.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). OncoTarget.
  • IFTM University. (2024).
  • IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). OncoTarget.
  • BenchChem. Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • Azure Biosystems. (2025).
  • Katragadda, B., et al. (2014).

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Exploratory

Thermal Stability and Melting Point Characterization of 4-(Prop-2-ynylamino)benzoic Acid: A Technical Guide

Executive Summary 4-(Prop-2-ynylamino)benzoic acid (CAS: 107174-54-9), commonly referred to as Benzoic acid, 4-(2-propynylamino)-, is a bifunctional molecule featuring a stable aromatic carboxylic acid core and a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Prop-2-ynylamino)benzoic acid (CAS: 107174-54-9), commonly referred to as Benzoic acid, 4-(2-propynylamino)-, is a bifunctional molecule featuring a stable aromatic carboxylic acid core and a highly reactive secondary propargylamine moiety. For researchers in drug development and materials science, characterizing the thermal stability and melting point of this compound presents a unique analytical challenge. The rigid alkyne group introduces kinetic instability that often overlaps with the thermodynamic phase transition (melting).

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermal properties of 4-(prop-2-ynylamino)benzoic acid, exploring the causality behind its degradation mechanisms and outlining the advanced calorimetric protocols required for accurate characterization.

Structural Determinants of Thermal Behavior

The thermal profile of 4-(prop-2-ynylamino)benzoic acid is governed by the competing physical and chemical properties of its functional groups:

  • The Aromatic Carboxylic Acid Core: Unsubstituted benzoic acid melts at 122 °C, while its derivative, 4-aminobenzoic acid (PABA), exhibits a significantly higher melting point of 187–189 °C[1]. This elevation in PABA is driven by extensive intermolecular hydrogen bonding networks formed by the primary amine and the carboxylic acid.

  • The Propargyl Substitution: Alkylating the primary amine of PABA with a propargyl (prop-2-ynyl) group converts it to a secondary amine. This modification removes a critical hydrogen bond donor and introduces steric bulk, which disrupts the highly ordered crystal lattice. Consequently, the thermodynamic melting point of 4-(prop-2-ynylamino)benzoic acid is predicted to be lower than that of PABA, likely falling in the 150 °C to 170 °C range .

  • Alkyne Reactivity: Propargyl groups are notoriously labile at elevated temperatures. Literature demonstrates that propargyl derivatives undergo highly exothermic cross-linking, polymerization, or cyclotrimerization when exposed to thermal stress[2][3]. This kinetic degradation often initiates concurrently with or immediately following the melting phase.

Predictive Thermal Analytics

To establish a baseline for experimental design, the table below synthesizes the thermal properties of structural analogs to predict the behavior of the target compound.

CompoundCAS NumberMelting Point (°C)Dominant Thermal Characteristic
Benzoic Acid65-85-0122Stable melting; sublimes before degradation.
4-Aminobenzoic Acid150-13-0187–189[1]High crystal lattice energy via H-bonding.
4-(Prop-2-ynylamino)benzoic acid 107174-54-9 ~150–170 (Predicted) Concurrent exothermic alkyne decomposition.

Mechanistic Pathways of Thermal Degradation

When 4-(prop-2-ynylamino)benzoic acid is subjected to continuous heating, a standard capillary melting point apparatus will likely yield visually misleading results (e.g., "melting with browning and bubbling"). This visual phenomenon is the result of two concurrent degradation pathways:

  • Alkyne Polymerization (The "Browning"): The terminal alkyne undergoes thermally initiated radical cross-linking. This is a strongly exothermic process that can artificially skew standard calorimetric readings[3].

  • Decarboxylation (The "Bubbling"): Benzoic acid derivatives, particularly those with electron-donating groups like amines, are susceptible to thermal decarboxylation at elevated temperatures, resulting in the release of CO₂ gas and the formation of an aniline derivative[4].

Pathways A 4-(Prop-2-ynylamino)benzoic acid (Solid State) B Thermal Energy (>150 °C) A->B C Pathway 1: Alkyne Polymerization (Non-reversing Exotherm) B->C Kinetic Control D Pathway 2: Decarboxylation (Mass Loss) B->D Thermodynamic Control E Cross-linked Polymeric Char C->E F CO2 Gas + N-Propargylaniline D->F

Mechanistic pathways of thermal degradation for propargyl-substituted benzoic acids.

Self-Validating Analytical Methodologies

Because the endothermic melting process is masked by exothermic degradation, standard Differential Scanning Calorimetry (DSC) is insufficient. As an Application Scientist, you must employ a self-validating system utilizing Modulated DSC (mDSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) .

Modulated Differential Scanning Calorimetry (mDSC)

Causality: Standard DSC applies a linear heating rate, causing the endothermic melting peak and the exothermic polymerization peak to sum together, potentially resulting in a flat line. mDSC applies a sinusoidal temperature oscillation over the linear heating ramp. This separates the reversing heat flow (thermodynamic melting) from the non-reversing heat flow (kinetic polymerization).

Step-by-Step Protocol:

  • Sample Preparation: Weigh 2.0 to 5.0 mg of 4-(prop-2-ynylamino)benzoic acid into a hermetically sealed aluminum Tzero pan. The hermetic seal suppresses early volatilization.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation of the amine and alkyne groups.

  • Thermal Modulation: Program a linear heating rate of 3 °C/min from 25 °C to 250 °C, overlaid with a temperature modulation of ±0.5 °C every 60 seconds.

  • Reversibility Check (Self-Validation): If an endothermic peak is observed in the reversing signal, immediately cool the sample at 10 °C/min back to 25 °C, then reheat. If the peak does not reappear on the second heat, the molecule has undergone irreversible thermal degradation (polymerization) immediately upon melting.

Thermogravimetric Analysis (TGA-MS)

Causality: To distinguish whether the degradation is purely structural (polymerization) or involves bond cleavage (decarboxylation), mass loss must be monitored. Coupling TGA with MS allows for the specific detection of CO₂ (m/z 44).

Step-by-Step Protocol:

  • Sample Loading: Place 10 mg of the compound into a platinum TGA pan.

  • Heating Ramp: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a Nitrogen atmosphere.

  • Data Synthesis: Monitor the Derivative Thermogravimetry (DTG) curve. The onset temperature of mass loss indicates the absolute upper limit of the compound's thermal stability. If the MS detects m/z 44 at this onset, decarboxylation is confirmed[4].

Workflow S1 Sample Preparation (2-5 mg, Hermetic Pan) S2 TGA-MS Analysis (Identify Mass Loss Onset) S1->S2 Step 1: Mass Stability S3 mDSC Analysis (Separate Heat Flows) S1->S3 Step 2: Phase Transitions S5 Data Synthesis (True MP vs. Decomposition) S2->S5 m/z 44 (CO2) Data S4 Reversibility Check (Heat-Cool-Heat Cycle) S3->S4 Identify Transitions S4->S5 Confirm Melting

Self-validating thermal analysis workflow utilizing TGA-MS and mDSC.

Conclusion on Experimental Design

For drug development professionals handling 4-(prop-2-ynylamino)benzoic acid, assuming a static melting point is a critical error. The presence of the propargyl group dictates that the compound exists in a state of kinetic vulnerability at elevated temperatures. By employing mDSC to isolate the thermodynamic melt from the kinetic exotherm, and TGA-MS to track decarboxylation, researchers can accurately define the safe handling and processing windows for this click-chemistry precursor.

References

  • Wikipedia. "4-Aminobenzoic acid." Wikimedia Foundation. Available at:[Link]

  • PubMed / Elsevier. "Degradation of benzoic acid and its derivatives in subcritical water." National Institutes of Health. Available at: [Link]

  • ACS Publications. "Thermal Hazards of Using Propargyl Alcohol with Strong Bases." American Chemical Society. Available at: [Link]

  • Taylor & Francis. "Thermal Characteristics of Propargyl Ether Phenolic Resins." Journal of Macromolecular Science. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Bioconjugation Workflows Using 4-(2-Propynylamino)benzoic Acid

Executive Summary & Structural Rationale In the development of antibody-drug conjugates (ADCs), fluorescent probes, and targeted therapeutics, the choice of crosslinker dictates the stability, solubility, and efficacy of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of antibody-drug conjugates (ADCs), fluorescent probes, and targeted therapeutics, the choice of crosslinker dictates the stability, solubility, and efficacy of the final bioconjugate. 4-(2-propynylamino)benzoic acid (also known as 4-propargylaminobenzoic acid) is a highly specialized heterobifunctional linker designed for modular bioconjugation.

Structurally, it consists of a rigid aromatic benzoic acid core, a carboxylate group (-COOH) for amine-reactive amidation, and a secondary propargyl amine providing a terminal alkyne (-C≡CH) for bioorthogonal click chemistry. Unlike flexible aliphatic or PEG-based linkers that can fold back on themselves and cause steric hindrance or intramolecular quenching, the rigid phenyl ring enforces spatial separation between the target protein and the conjugated payload.

This guide details the mechanistic causality and self-validating protocols required to successfully deploy 4-(2-propynylamino)benzoic acid in a two-phase bioconjugation workflow.

Mechanistic Principles of the Two-Phase Workflow

To achieve a high Degree of Labeling (DoL) without compromising protein integrity, the conjugation must be split into two distinct, highly controlled phases.

Phase 1: Amide Bond Formation via EDC/sNHS Activation

Lysine residues are the most abundant and commonly targeted amino acids for protein labeling[1]. However, the carboxylic acid on the linker cannot react directly with these primary amines. It must first be activated.

We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to convert the carboxyl group into an highly reactive O-acylisourea intermediate. Because this intermediate is notoriously unstable and prone to rapid hydrolysis in aqueous environments, N-hydroxysulfosuccinimide (sNHS) is introduced simultaneously. The sNHS attacks the O-acylisourea to form a semi-stable, water-soluble sulfo-NHS ester[2].

  • Causality of pH Control: EDC activation is optimal in slightly acidic conditions (pH 5.5–6.0) where the carbodiimide is protonated. Conversely, the subsequent nucleophilic attack by the protein's lysine residues requires a slightly basic environment (pH 7.2–7.5) to ensure the ε-amino groups are unprotonated and highly nucleophilic.

Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is functionalized with terminal alkynes, it is reacted with an azide-bearing payload (e.g., a fluorophore or cytotoxic drug). The CuAAC reaction is a highly regioselective process that yields a stable 1,4-disubstituted 1,2,3-triazole linkage[3].

  • Causality of the Catalyst System: The reaction requires Copper(I), which is generated in situ by reducing Copper(II) sulfate with sodium ascorbate. Because free Cu(I) can generate reactive oxygen species (ROS) that degrade proteins, we employ a water-soluble accelerating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA chelates the Cu(I), stabilizing its oxidation state, accelerating the cycloaddition, and acting as a sacrificial reductant to protect the biomolecule[4].

Workflow Visualization

BioconjugationWorkflow Protein Target Protein (Primary Amines) Intermediate Alkyne-Functionalized Protein (Stable Intermediate) Protein->Intermediate Nucleophilic Attack Linker 4-(2-propynylamino)benzoic acid (Linker) Activation EDC/sNHS Activation (pH 6.0) Linker->Activation Carboxyl Activation Activation->Intermediate Amide Bond Formation CuAAC CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) Intermediate->CuAAC Terminal Alkyne Azide Azide-Functionalized Payload (Fluorophore/Drug) Azide->CuAAC Terminal Azide FinalProduct Stable Triazole Conjugate (Final ADC/Probe) CuAAC->FinalProduct Triazole Formation

Two-step bioconjugation workflow using 4-(2-propynylamino)benzoic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve reproducible bioconjugation.

ParameterPhase 1: EDC/sNHS ActivationPhase 2: CuAAC Click Chemistry
Target Functional Group Carboxylic Acid (-COOH)Terminal Alkyne (-C≡CH)
Reactive Partner Primary Amine (-NH2)Organic Azide (-N3)
Optimal pH 5.5 - 6.0 (Activation), 7.2 - 7.5 (Coupling)7.0 - 7.5
Molar Equivalents 20x linker excess relative to protein3x azide excess relative to alkyne DoL
Catalyst / Additives EDC (100x), sNHS (200x)CuSO₄ (5 eq), THPTA (25 eq), NaAsc (50 eq)
Reaction Time 15 min (Activation) + 2 hours (Coupling)1 - 2 hours (Room Temperature)
Expected Yield/DoL 3 - 6 alkynes per antibody (IgG)> 95% conversion of available alkynes

Self-Validating Experimental Protocols

These protocols are designed as closed-loop systems; each phase includes a validation checkpoint to ensure the reaction succeeded before proceeding to the next step, preventing the waste of expensive payload reagents.

Protocol A: Protein Alkynylation via EDC/sNHS
  • Linker Preparation: Dissolve 4-(2-propynylamino)benzoic acid in anhydrous DMSO to a concentration of 10 mM. Causality: The rigid aromatic structure has low aqueous solubility; DMSO ensures complete dissolution prior to aqueous introduction.

  • Activation: In a microcentrifuge tube, combine 100 μL of MES buffer (0.1 M, pH 6.0) with the linker (20 molar equivalents relative to the target protein). Add EDC (100 eq) and sNHS (200 eq). Vortex and incubate at room temperature for 15 minutes.

  • Conjugation: Add the activated linker solution to the target protein (e.g., 1 mg/mL IgG) dissolved in PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation. Incubate for 2 hours at room temperature with gentle end-over-end mixing.

  • Purification: Remove excess reagents using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) pre-equilibrated with PBS (pH 7.4).

  • Validation Checkpoint: Measure the protein concentration using a BCA Assay. To validate alkyne incorporation, perform a rapid mass spectrometry (MALDI-TOF) analysis or use a commercially available fluorescent alkyne-binding assay to calculate the exact Degree of Labeling (DoL). Do not proceed to Protocol B unless DoL is ≥ 3.

Protocol B: CuAAC Click Conjugation
  • Catalyst Pre-mixing: In a separate tube, mix CuSO₄ (final concentration 1 mM) with THPTA ligand (final concentration 5 mM). Incubate for 5 minutes. Causality: Pre-complexing the copper with THPTA prevents the precipitation of copper salts and minimizes ROS generation upon reduction[4].

  • Reaction Assembly: To the purified alkyne-functionalized protein from Protocol A, add the azide-functionalized payload (3 molar equivalents per calculated alkyne).

  • Initiation: Add the CuSO₄/THPTA complex to the protein-azide mixture. Finally, initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 10 mM).

  • Incubation: Seal the tube to limit oxygen exposure and incubate in the dark at room temperature for 1 to 2 hours with gentle rotation.

  • Termination & Purification: Add EDTA (final concentration 5 mM) to chelate the copper and stop the reaction. Purify the final conjugate using size-exclusion chromatography.

  • Validation Checkpoint: Analyze the final conjugate via UV-Vis spectroscopy. Use the extinction coefficients of the protein (at 280 nm) and the payload (at its specific λ_max) to calculate the final Payload-to-Protein Ratio (e.g., Drug-to-Antibody Ratio, DAR).

References

  • Peptide Conjugation via CuAAC 'Click' Chemistry National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes National Center for Biotechnology Information (NIH PMC) URL:[Link]

Sources

Application

Application Note: 4-(2-Propynylamino)benzoic Acid as a Rigid Bifunctional Building Block for Peptide Conjugation

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Development Professionals Compound: 4-(2-Propynylamino)benzoic acid (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Development Professionals Compound: 4-(2-Propynylamino)benzoic acid (Synonym: 4-(propargylamino)benzoic acid) Formula: C₁₀H₉NO₂ | Monoisotopic Mass Shift: +157.05 Da

Executive Summary & Mechanistic Rationale

In the development of peptide-based therapeutics, targeted radioligands, and antibody-drug conjugates (ADCs), the precise installation of bioconjugation handles is a critical determinant of downstream synthetic success. 4-(2-propynylamino)benzoic acid is a highly specialized bifunctional building block designed to introduce a terminal alkyne onto a peptide scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As an Application Scientist, I strongly advocate for this specific building block over traditional aliphatic alkynes (e.g., 4-pentynoic acid or propiolic acid) due to two profound mechanistic advantages:

  • Protecting-Group-Free Coupling (Electronic Deactivation): The secondary amine in this molecule is an aniline derivative. The nitrogen’s lone pair is heavily delocalized into the aromatic ring, an effect amplified by the strongly electron-withdrawing para-carboxylic acid. This renders the secondary amine highly non-nucleophilic. Consequently, this building block can be coupled directly to a peptide without requiring Fmoc or Boc protection, eliminating a deprotection step and preventing self-condensation.

  • Steric Projection via Rigid Spacer: Aliphatic alkynes suffer from high conformational flexibility, often folding back toward the bulky peptide backbone and sterically hindering the CuAAC transition state. The rigid para-aminobenzoic acid (PABA) core acts as a structural strut, projecting the alkyne radially away from the peptide surface. This significantly enhances the bimolecular collision rate with the azide probe, a principle widely validated in materials science and surface functionalization[1].

Visualizing the Bioconjugation Workflow

The following workflow illustrates the seamless integration of this building block into standard Solid-Phase Peptide Synthesis (SPPS), followed by cleavage and solution-phase click chemistry.

Workflow N1 Peptide on Resin (Free N-terminus) N2 Coupling Phase HATU / DIPEA N1->N2 N3 TFA Cleavage & Deprotection N2->N3 N4 CuAAC Reaction (Click Chemistry) N3->N4 N5 Purified Peptide Conjugate N4->N5

Workflow for SPPS coupling and CuAAC conjugation using 4-(2-propynylamino)benzoic acid.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring that each step provides measurable analytical feedback before proceeding to the next.

Phase 1: Solid-Phase Peptide Coupling

Because 4-(2-propynylamino)benzoic acid contains an aromatic carboxylic acid, its activation kinetics differ slightly from standard aliphatic amino acids.

Table 1: Coupling Reagent Optimization

Reagent System Equivalents Solvent Reaction Time Efficiency Causality / Scientific Rationale
HATU / DIPEA 3.0 / 6.0 DMF 60 min >98% Recommended. Highly efficient formation of the active ester; ideal for overcoming the slight steric hindrance of the aromatic ring.
DIC / Oxyma 3.0 / 3.0 DMF/NMP 90 min >95% Excellent alternative for base-sensitive sequences; prevents epimerization of the preceding C-terminal residue.

| HBTU / DIPEA | 3.0 / 6.0 | DMF | 120 min | ~85% | Slower activation for aromatic carboxylic acids; generally requires double coupling to achieve quantitative yields. |

Step-by-Step Methodology:

  • Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., 20% piperidine in DMF for 2 × 10 min). Wash resin thoroughly with DMF (5 × 1 min).

  • Activation: In a clean vial, dissolve 4-(2-propynylamino)benzoic acid (3.0 eq relative to resin loading) and HATU (3.0 eq) in anhydrous DMF (minimum volume to achieve 0.2 M concentration).

  • Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will turn pale yellow. Allow 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A successful coupling will yield a colorless/yellow bead (negative for primary amines). If blue, repeat steps 2-4.

Phase 2: Cleavage and Analytical Validation
  • Cleavage Cocktail: Treat the resin with a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the alkyne-functionalized peptide. Centrifuge and wash the pellet twice with cold ether.

  • Self-Validation (LC-MS): Analyze the crude peptide via LC-MS.

    • Diagnostic Check: Look for the monoisotopic mass shift of +157.05 Da added to your base peptide sequence. The rigid PABA linker is highly stable and will not fragment during standard ESI-MS ionization.

Steric Dynamics & CuAAC Optimization

To understand why this linker excels in bioconjugation, we must visualize the steric projection it provides during the click reaction.

StericDynamics cluster_0 Steric Projection via Rigid Linker A Peptide Backbone B Rigid PABA Spacer (Prevents Back-folding) A->B Amide Bond C Terminal Alkyne (Solvent Exposed) B->C Propargyl Group D Azide-Functionalized Probe (Fluorophore/PEG) C->D CuAAC (Triazole)

Structural projection of the terminal alkyne via the rigid PABA spacer for optimal CuAAC.
Phase 3: Solution-Phase CuAAC Bioconjugation

Copper(I) is susceptible to disproportionation and can generate reactive oxygen species (ROS) in the presence of oxygen, leading to the oxidation of susceptible amino acids (Met, Cys, His, Trp). The protocol below utilizes THPTA , a water-soluble accelerating ligand that completely coordinates the Cu(I) center, shielding the peptide from oxidative degradation.

Table 2: Optimized CuAAC Conditions for Peptide Conjugation

Component Function Final Conc. Equivalents Critical Handling Notes
Alkyne-Peptide Substrate 1.0 mM 1.0 eq Dissolve in DMSO/H₂O (1:1 v/v) or suitable buffer (pH 7.4).
Azide-Probe Reactant 1.2 mM 1.2 eq Slight excess ensures complete conversion of the valuable peptide.
CuSO₄·5H₂O Catalyst Precursor 0.5 mM 0.5 eq Must be pre-mixed with THPTA before adding to the peptide.
THPTA Cu(I) Ligand 2.5 mM 2.5 eq Ratio of THPTA to Cu must be ≥ 5:1 to prevent peptide oxidation.

| Sodium Ascorbate | Reducing Agent | 5.0 mM | 5.0 eq | Must be prepared fresh. Add last to initiate the reaction. |

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the purified alkyne-peptide and the azide-probe (e.g., Azide-Fluorophore) in a degassed solvent mixture (e.g., 100 mM Sodium Phosphate buffer pH 7.4 with 10-50% DMSO depending on solubility).

  • Catalyst Premix (Crucial Step): In a separate small vial, mix the aqueous solutions of CuSO₄ (0.5 eq) and THPTA ligand (2.5 eq). Incubate for 5 minutes. The solution will turn light blue, indicating the formation of the Cu(II)-THPTA complex.

  • Initiation: Add the Catalyst Premix to the peptide/azide solution. Finally, add a freshly prepared aqueous solution of Sodium Ascorbate (5.0 eq).

  • Reaction: Flush the vial with inert gas (Argon/N₂), seal, and agitate gently at room temperature for 1–2 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The product mass should exactly equal the sum of the Alkyne-Peptide mass + Azide-Probe mass. The rigid PABA linker typically drives this reaction to >95% conversion within 60 minutes.

References

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. URL:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. URL:[Link]

  • Yang, Y., Song, X., Yuan, L., Li, M., Liu, J., Ji, R., & Zhao, H. (2012). Synthesis of PNIPAM polymer brushes on reduced graphene oxide based on click chemistry and RAFT polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 50(2), 329-337. URL:[Link]

Sources

Method

Practical Applications of 4-(2-Propynylamino)benzoic Acid in Material Science: A Heterobifunctional Linker for Click Chemistry and Surface Functionalization

Executive Summary In the rapidly evolving fields of advanced materials and bioconjugation, the demand for highly specific, bioorthogonal linkers is paramount. Benzoic acid, 4-(2-propynylamino)- (also known as 4-(propargy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of advanced materials and bioconjugation, the demand for highly specific, bioorthogonal linkers is paramount. Benzoic acid, 4-(2-propynylamino)- (also known as 4-(propargylamino)benzoic acid) serves as a premier heterobifunctional building block. Featuring a coordinating carboxylic acid and a terminal alkyne separated by a secondary amine, this molecule bridges the gap between inorganic coordination chemistry and organic "click" chemistry[1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical possibilities, focusing on the causality behind experimental design. This document provides validated protocols for utilizing 4-(2-propynylamino)benzoic acid in two critical material science domains: Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) [2] and Polymer Bioconjugation [3].

Chemical Properties & Mechanistic Rationale

The utility of 4-(2-propynylamino)benzoic acid lies in its dual reactivity, which allows for orthogonal functionalization strategies:

  • The Carboxylic Acid Moiety: Acts as a strong Lewis base. In MOF synthesis, it coordinates to hard Lewis acid metal nodes (e.g., Zr⁴⁺, Fe³⁺, Cr³⁺)[4]. In polymer science, it undergoes highly efficient amidation or esterification when activated by coupling reagents (e.g., EDC/NHS).

  • The Propargylamino (Alkyne) Group: Serves as the quintessential handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Secondary Amine Bridge: Unlike direct ethynyl linkages (e.g., 4-ethynylbenzoic acid) or ether linkages (e.g., 4-propargyloxybenzoic acid), the secondary amine provides a hydrogen-bond donor. This subtle electronic difference increases the hydrophilicity of the linker and can influence the folding of polymer backbones or the local microenvironment of MOF pores, enhancing the diffusion of aqueous reagents during subsequent click reactions[1].

Application 1: Defect Engineering and PSM of Zirconium MOFs

The Causality of Coordination Modulation

Zirconium-based MOFs, such as UiO-66, are celebrated for their exceptional chemical stability. However, their inert nature makes direct surface functionalization challenging. By introducing 4-(2-propynylamino)benzoic acid during the solvothermal synthesis, the molecule acts as a coordination modulator [2]. Because it possesses only one carboxylic acid (unlike the dicarboxylic acid structural linkers), it caps the growing Zr₆ clusters, deliberately inducing "missing-linker" defects. These defects not only increase the intrinsic porosity of the MOF for drug loading but also decorate the external surface and internal defect sites with reactive alkyne tails, priming the material for CuAAC functionalization[2].

G N1 ZrCl4 + BDC Linker (Precursors) N3 Solvothermal Synthesis (Defect Engineering) N1->N3 N2 Modulator: 4-(2-propynylamino)benzoic acid N2->N3 N4 UiO-66-Alkyne (Surface Decorated MOF) N3->N4 N5 CuAAC Click Chemistry (+ Azide-PEG/Drug) N4->N5 N6 Functionalized MOF (Targeted Delivery System) N5->N6

Caption: Workflow for defect engineering and post-synthetic modification of UiO-66 MOFs via CuAAC.

Protocol 1: Synthesis and PEGylation of Alkyne-Decorated UiO-66

Self-Validating Checkpoint System: This protocol utilizes FTIR spectroscopy as an internal validation tool. The appearance of the alkyne C≡C stretch (~2110 cm⁻¹) confirms successful modulation, while its disappearance post-click confirms quantitative functionalization.

Step 1: Modulated MOF Synthesis

  • Dissolve ZrCl₄ (1.0 mmol) and 1,4-benzenedicarboxylic acid (BDC, 1.0 mmol) in 30 mL of N,N-dimethylformamide (DMF).

  • Add 4-(2-propynylamino)benzoic acid (0.5 mmol) as the modulator. Rationale: A 0.5 molar ratio induces sufficient defects without collapsing the framework topology.

  • Add 1 mL of glacial acetic acid to buffer the coordination kinetics.

  • Heat the mixture in a Teflon-lined autoclave at 120 °C for 24 hours.

  • Centrifuge and wash the resulting white powder sequentially with DMF and methanol (3x each) to remove unreacted precursors. Activate under vacuum at 90 °C. Validation: Perform TGA to quantify missing-linker defects; perform FTIR to verify the presence of the terminal alkyne.

Step 2: CuAAC Post-Synthetic Modification

  • Disperse 50 mg of the Alkyne-UiO-66 in 10 mL of a degassed DMF/H₂O mixture (1:1 v/v).

  • Add Azide-PEG₂₀₀₀ (0.1 mmol), CuSO₄·5H₂O (0.01 mmol), and sodium ascorbate (0.05 mmol). Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative degradation of the MOF surface.

  • Stir at room temperature under N₂ atmosphere for 24 hours.

  • Recover the PEGylated MOF via centrifugation, wash extensively with EDTA solution (0.1 M) to strip residual copper catalyst, followed by water and ethanol.

Application 2: Polymer Functionalization and Bioconjugation

The Causality of Amidation-Driven Click Chemistry

In biofunctional polymer design, attaching delicate biological ligands (like targeting peptides) directly during polymerization often leads to ligand denaturation. A two-step approach is preferred. First, 4-(2-propynylamino)benzoic acid is grafted onto an amine-bearing polymer backbone (e.g., chitosan or polyallylamine) via EDC/NHS coupling[1]. EDC activates the carboxylic acid to an unstable O-acylisourea, while NHS converts it to a semi-stable, amine-reactive NHS ester. This prevents self-polymerization and ensures high grafting density. Subsequently, the alkyne-decorated polymer is clicked with an azide-tagged peptide under mild, aqueous conditions[3].

G A Amine-bearing Polymer (e.g., Chitosan) C Amidation Reaction (pH 6.0 - 6.5) A->C B 4-(2-propynylamino)benzoic acid + EDC/NHS B->C D Alkyne-Functionalized Polymer C->D F CuAAC Cycloaddition (Aqueous, RT) D->F E Azide-Tagged Peptide + Cu(I) Catalyst E->F G Peptide-Polymer Bioconjugate F->G

Caption: Logic tree for polymer bioconjugation using 4-(2-propynylamino)benzoic acid as a linker.

Protocol 2: Synthesis of a Peptide-Polymer Bioconjugate

Step 1: Linker Grafting (EDC/NHS Coupling)

  • Dissolve 4-(2-propynylamino)benzoic acid (1.0 eq relative to target substitution degree) in MES buffer (pH 6.0).

  • Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 15 minutes at room temperature to form the active ester. Rationale: MES buffer avoids primary amines that would compete with the polymer.

  • Add the amine-bearing polymer solution dropwise. Stir for 12 hours.

  • Purify the alkyne-functionalized polymer via dialysis (MWCO 3.5 kDa) against deionized water for 48 hours. Lyophilize to obtain a solid.

Step 2: Bioorthogonal Click Conjugation

  • Dissolve the alkyne-polymer in PBS (pH 7.4).

  • Add the Azide-tagged peptide (1.2 eq relative to alkyne groups).

  • Introduce the pre-mixed catalyst complex: CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq), followed by sodium ascorbate (0.5 eq). Rationale: The THPTA ligand stabilizes Cu(I) in aqueous media and prevents the generation of reactive oxygen species (ROS) that could degrade the peptide.

  • React for 4 hours at room temperature. Purify via size exclusion chromatography (SEC).

Quantitative Data Presentation

To aid in experimental design, the following tables summarize key comparative metrics and optimization parameters for utilizing alkyne-modified benzoic acids.

Table 1: Physico-Chemical Comparison of Alkyne-Modified Benzoic Acid Linkers
Modulator / LinkerStructural FeatureApprox. pKaPrimary Material ApplicationClick Efficiency (Steric Factor)
4-(2-propynylamino)benzoic acid Secondary amine bridge (-NH-)4.5Polymer conjugation, MOF PSMHigh (Flexible bridge, H-bonding)
4-ethynylbenzoic acid Direct alkyne attachment4.3Rigid MOF topology expansion[4]Moderate (Sterically hindered)
4-(propargyloxy)benzoic acid Ether bridge (-O-)4.5Zirconium MOF defect engineering[2]High (Flexible bridge)
Table 2: Optimization Parameters for CuAAC on Solid vs. Soluble Supports
ParameterMOF Surface (Solid Support)Polymer Backbone (Soluble)Mechanistic Rationale
Solvent System DMF/H₂O (1:1)PBS Buffer (pH 7.4)MOFs require organic co-solvents to maintain pore integrity; polymers require physiological conditions for peptide stability.
Cu(I) Stabilization Not strictly requiredTHPTA or BTTAA ligandLigands prevent Cu-induced ROS generation, which is critical for preserving biological molecules during polymer bioconjugation[1].
Reaction Time 24 - 48 hours2 - 4 hoursSolid-phase reactions are diffusion-limited through MOF pores; homogeneous polymer reactions proceed rapidly.

Sources

Application

Application Notes and Protocols for In Vitro Assays Involving Benzoic acid, 4-(2-propynylamino)-

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Epigenetic Regulation with Benzoic acid, 4-(2-propynylamino)- Benzoic acid, 4-(2-propynylamino)-, a synthetic aromatic compound, pos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Epigenetic Regulation with Benzoic acid, 4-(2-propynylamino)-

Benzoic acid, 4-(2-propynylamino)-, a synthetic aromatic compound, possesses structural features that suggest its potential as a modulator of enzymatic activity. Its benzoic acid scaffold is found in numerous biologically active molecules, and the presence of a 4-(2-propynylamino) group is of particular interest. The terminal alkyne of the propargyl group is a key feature in a class of compounds known as mechanism-based or suicide inhibitors. These inhibitors are transformed by their target enzyme into a reactive species that covalently and often irreversibly binds to the enzyme, leading to its inactivation.

A prominent class of enzymes susceptible to inhibition by propargylamine-containing molecules is the flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1] This family includes the well-studied monoamine oxidases (MAOs) and the more recently discovered lysine-specific demethylases (LSDs).[2][3][] Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a critical epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[5][6][7] By removing these marks, LSD1 is typically involved in transcriptional repression. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[7][8]

Given the structural similarities of Benzoic acid, 4-(2-propynylamino)- to known propargylamine-based inhibitors of FAD-dependent amine oxidases, it is hypothesized to act as an inhibitor of LSD1. This document provides a comprehensive guide to the in vitro characterization of this compound, from initial biochemical screening to cellular target engagement, with a focus on its potential as an LSD1 inhibitor.

Hypothesized Mechanism of Action: Irreversible Inhibition of LSD1

LSD1 catalyzes the demethylation of its histone substrates through an oxidative process that utilizes its FAD cofactor.[5][9] The reaction produces formaldehyde, hydrogen peroxide, and the demethylated histone. We propose that Benzoic acid, 4-(2-propynylamino)- acts as a mechanism-based inactivator of LSD1. The proposed mechanism involves the oxidation of the propargylamine moiety by the FAD cofactor within the enzyme's active site. This oxidation is thought to generate a highly reactive allene species, which then covalently modifies the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3][10][11]

G I I E_FAD E_FAD I->E_FAD Reversible Binding (Ki) EI EI EI_star EI_star EI->EI_star Enzyme-catalyzed Oxidation (kinact) E_FAD_I E_FAD_I EI_star->E_FAD_I Covalent Bond Formation

Caption: Proposed mechanism of irreversible inhibition of LSD1 by Benzoic acid, 4-(2-propynylamino)-.

Part 1: Biochemical Characterization of LSD1 Inhibition

The initial step in evaluating a potential enzyme inhibitor is to determine its potency in a purified system. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.

Protocol 1: LSD1 Inhibitor Screening via a Peroxidase-Coupled Fluorescence Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a synthetic H3K4me2 peptide substrate.[12][13][14] The H₂O₂ is detected using horseradish peroxidase (HRP), which catalyzes the oxidation of a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to the highly fluorescent resorufin.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate (e.g., biotinylated ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)

  • Benzoic acid, 4-(2-propynylamino)-

  • Tranylcypromine (positive control inhibitor)

  • Horseradish Peroxidase (HRP)

  • ADHP (or similar fluorogenic peroxidase substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Experimental Workflow:

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Plate Setup (Inhibitor/Control + Buffer + Enzyme) prepare_reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add H3K4me2 Substrate) pre_incubation->initiate_reaction incubation Incubation (e.g., 30 min at 37°C) initiate_reaction->incubation add_detection Add Detection Reagents (HRP + ADHP) incubation->add_detection read_plate Read Fluorescence (Ex/Em: 540/590 nm) add_detection->read_plate data_analysis Data Analysis (% Inhibition, IC50 Curve) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for LSD1 inhibitor screening assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of Benzoic acid, 4-(2-propynylamino)- in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%. Prepare similar dilutions for the positive control, tranylcypromine.

  • Plate Setup:

    • Inhibitor Wells: Add 10 µL of the diluted inhibitor to triplicate wells.

    • Positive Control Wells: Add 10 µL of diluted tranylcypromine.

    • 100% Activity Wells: Add 10 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.

    • Background Wells: Add 20 µL of Assay Buffer.

  • Add Enzyme: Add 20 µL of LSD1 enzyme solution to all wells except the background wells.

  • Pre-incubation: Add 120 µL of Assay Buffer to all wells. Add 20 µL of HRP and 10 µL of the fluorometric substrate. Cover the plate and pre-incubate for 15 minutes at 37°C. This step is crucial for time-dependent inhibitors to allow for binding to the enzyme before the substrate is introduced.[15][16]

  • Initiate Reaction: Add 20 µL of the H3K4me2 peptide substrate to all wells except the background wells to start the reaction.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader.

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (nM)
Benzoic acid, 4-(2-propynylamino)-LSD1150
Tranylcypromine (Positive Control)LSD1500

Table 1: Hypothetical IC50 values for Benzoic acid, 4-(2-propynylamino)- and a positive control against LSD1.

Protocol 2: Determining the Mechanism of Inhibition (Time-Dependent Inhibition)

To confirm the hypothesized irreversible mechanism, a time-dependent inhibition assay is performed.[15][17] This involves pre-incubating the enzyme with the inhibitor for varying periods before initiating the reaction. An irreversible inhibitor will show an increase in potency (a decrease in the apparent IC50) with longer pre-incubation times.

Procedure:

  • Follow the general procedure of Protocol 1.

  • Set up multiple plates or sections of a plate where the pre-incubation time of the enzyme and inhibitor (Step 4 in Protocol 1) is varied (e.g., 0, 15, 30, and 60 minutes).

  • Initiate the reaction with the substrate at each time point and proceed with the assay as described.

  • Calculate the IC50 value for each pre-incubation time point.

Expected Outcome:

A time-dependent inhibitor will show a leftward shift in the dose-response curve as the pre-incubation time increases, resulting in a lower IC50 value. This indicates that the inhibition is progressive and strengthens over time, which is characteristic of irreversible binding.

Part 2: Cellular Target Engagement and Downstream Effects

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[18][19][20] Additionally, assessing the downstream consequences of target inhibition, such as changes in histone methylation patterns, provides functional validation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for LSD1 Target Engagement

CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[20] When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble.

Materials:

  • Cancer cell line with high LSD1 expression (e.g., MCF-7, a human breast cancer cell line)

  • Cell culture medium and reagents

  • Benzoic acid, 4-(2-propynylamino)-

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Liquid nitrogen and 37°C water bath

  • Western blot reagents (see Protocol 4)

  • Anti-LSD1 antibody

  • Anti-β-actin antibody (loading control)

Experimental Workflow:

G start Start cell_culture Culture Cells start->cell_culture drug_treatment Treat Cells with Inhibitor or DMSO cell_culture->drug_treatment heat_shock Heat Shock (Temperature Gradient) drug_treatment->heat_shock cell_lysis Cell Lysis (Freeze-Thaw) heat_shock->cell_lysis centrifugation Centrifugation (Separate Soluble/Aggregated) cell_lysis->centrifugation collect_supernatant Collect Supernatant (Soluble Proteins) centrifugation->collect_supernatant western_blot Western Blot Analysis (Anti-LSD1, Anti-Actin) collect_supernatant->western_blot analyze_melt_curve Analyze Melt Curve (Thermal Shift) western_blot->analyze_melt_curve end End analyze_melt_curve->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with Benzoic acid, 4-(2-propynylamino)- at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18][21]

  • Separate Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Analyze the amount of soluble LSD1 at each temperature using Western blotting (see Protocol 4).

Data Analysis:

  • For each treatment group (inhibitor vs. DMSO), plot the band intensity of soluble LSD1 against the temperature.

  • A positive CETSA result is indicated by a shift of the melting curve to higher temperatures in the inhibitor-treated samples compared to the DMSO control. This demonstrates that the compound has bound to and stabilized LSD1 inside the cells.

Protocol 4: Western Blot for Histone H3K4 Methylation

To determine if the inhibition of LSD1 by Benzoic acid, 4-(2-propynylamino)- leads to the expected downstream effect, the levels of H3K4me2 can be measured in treated cells. LSD1 inhibition should lead to an accumulation of this histone mark.

Materials:

  • Cell lysates from inhibitor-treated and control cells

  • SDS-PAGE gels (high percentage, e.g., 15%, is recommended for histone resolution)[22][23]

  • PVDF or nitrocellulose membranes (0.2 µm pore size is recommended for small histone proteins)[23]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Step-by-Step Procedure:

  • Cell Treatment and Lysis: Treat cells with a dose-range of Benzoic acid, 4-(2-propynylamino)- for a specified time (e.g., 24-72 hours). Harvest and lyse the cells. Acid extraction of histones can also be performed for a cleaner preparation.[24]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane with the anti-H3K4me2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-Total Histone H3 antibody to ensure equal loading of histones across the lanes.

Expected Outcome:

Treatment with an effective LSD1 inhibitor should result in a dose-dependent increase in the band intensity for H3K4me2, while the levels of total H3 remain unchanged.

TreatmentH3K4me2 Level (Fold Change)Total H3 Level (Fold Change)
DMSO Control1.01.0
Benzoic acid, 4-(2-propynylamino)- (1 µM)2.51.1
Benzoic acid, 4-(2-propynylamino)- (5 µM)4.80.9

Table 2: Hypothetical results from a Western blot analysis showing the effect of Benzoic acid, 4-(2-propynylamino)- on H3K4me2 levels.

Alternative and Confirmatory Assays

To ensure the reliability of findings, it is crucial to use orthogonal assays.[12]

  • Mass Spectrometry-Based Assays: For a more direct and quantitative measure of demethylase activity, mass spectrometry can be employed to monitor the change in the mass of histone peptide substrates.[25][26][27][28][29] This method avoids the potential for interference with coupled-enzyme systems.

  • Radioactive Formaldehyde Release Assay: This classic method uses a ³H-labeled methylated histone substrate and measures the release of radiolabeled formaldehyde.[25]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro and cellular characterization of Benzoic acid, 4-(2-propynylamino)- as a potential inhibitor of the histone demethylase LSD1. By systematically determining its biochemical potency, mechanism of action, cellular target engagement, and downstream effects on histone methylation, researchers can build a robust profile of this compound's biological activity. These studies are essential for validating its potential as a chemical probe for studying epigenetic regulation or as a starting point for the development of novel therapeutics.

References

  • Blair, L. P., et al. (2011). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

  • Lu, C., & Thompson, J. R. (2010). In vitro histone demethylase assay. PubMed. Available at: [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. EpigenTek. Available at: [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Drugs.com. Available at: [Link]

  • An, M., et al. (2018). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Pharmaceutical Design. Available at: [Link]

  • Wang, S., et al. (2011). Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. PLoS ONE. Available at: [Link]

  • Tipton, K. F., & Youdim, M. B. H. (2017). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules. Available at: [Link]

  • Gadda, G. (2019). Bioinformatic analysis of the flavin-dependent amine oxidase superfamily: adaptations for substrate specificity and catalytic diversity. Biochemical Journal. Available at: [Link]

  • Tsona, E., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Rummukainen, P., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation. PLoS ONE. Available at: [Link]

  • Tavladoraki, P., Cona, A., & Angelini, R. (2016). Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development. Frontiers in Plant Science. Available at: [Link]

  • American Psychological Association. (2018). monoamine oxidase inhibitor (MAOI). APA Dictionary of Psychology. Available at: [Link]

  • Wang, S., et al. (2011). Catalytic mechanism investigation of lysine-specific demethylase 1 (LSD1): a computational study. PubMed. Available at: [Link]

  • Tavladoraki, P., Cona, A., & Angelini, R. (2016). Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development. PMC. Available at: [Link]

  • Psychiatric Times. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. Available at: [Link]

  • Golicnik, M. (2018). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Catalysts. Available at: [Link]

  • Pavlin, M., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry. Available at: [Link]

  • Pavlin, M., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. PMC. Available at: [Link]

  • Amente, S., et al. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers. Available at: [Link]

  • Sbardella, G., & Castellano, S. (2011). Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. Current Medicinal Chemistry. Available at: [Link]

  • Fiveable. (2025). Time-dependent inhibition: Biological Chemistry II Study... Fiveable. Available at: [Link]

  • ResearchGate. (n.d.). TIME‐DEPENDENT INHIBITION. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). KDM1A. Wikipedia. Available at: [Link]

  • Seiler, N., & D'Agostino, L. (1987). The FAD Dependent Amine Oxidases in Relation to Developmental State of Enterocyte. Life Sciences. Available at: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Protocol Online. (2009). western for methylated histone. Protocol Online. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Poberžnik, M., et al. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. ResearchGate. Available at: [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. Available at: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Bio-protocol. (2025). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. Available at: [Link]

  • Ito, S., et al. (2016). Origin of Stereoselectivity and Substrate/Ligand Recognition in an FAD-Dependent R-Selective Amine Oxidase. ACS Catalysis. Available at: [Link]

  • Wikibooks. (n.d.). Structural Biochemistry/Enzyme/Time-dependent Inhibition. Wikibooks. Available at: [Link]

  • Plazas-Mayorca, M. D., et al. (2015). Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. Molecular & Cellular Proteomics. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Rockland Immunochemicals. Available at: [Link]

  • Shi, Y., & Whetstine, J. R. (2014). In Vitro Histone Demethylase Assays. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Demethylase Assay Services. Reaction Biology. Available at: [Link]

  • Garcia, B. A. (2009). Mass spectrometric analysis of histone variants and post-translational modifications. Frontiers in Bioscience. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Histone Demethylase Assays. Springer Nature Experiments. Available at: [Link]

  • BellBrook Labs. (2013). Histone Demethylase Enzymes and Assay Methods. BellBrook Labs. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry-based strategies for characterization of histones and their post-translational modifications. ResearchGate. Available at: [Link]

  • Su, X., & Garcia, B. A. (2009). Mass spectrometry-based strategies for characterization of histones and their post-translational modifications. PMC. Available at: [Link]

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Method

Application Note: Bifunctional Surface Modification of Polymers Using Benzoic acid, 4-(2-propynylamino)-

Executive Summary The functionalization of polymer surfaces is a critical step in the development of targeted drug delivery systems, biosensors, and tissue engineering scaffolds. Benzoic acid, 4-(2-propynylamino)- (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polymer surfaces is a critical step in the development of targeted drug delivery systems, biosensors, and tissue engineering scaffolds. Benzoic acid, 4-(2-propynylamino)- (also known as 4-(propargylamino)benzoic acid) is a highly efficient bifunctional linker designed for orthogonal bioconjugation. Featuring a reactive carboxylic acid and a terminal alkyne, this molecule serves as an ideal bridge between amine-rich polymer substrates and complex biological payloads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a comprehensive, self-validating methodology for researchers and drug development professionals to graft this linker onto polymer surfaces and subsequently execute high-yield click chemistry.

Mechanistic Rationale & Chemical Advantages

The selection of Benzoic acid, 4-(2-propynylamino)- over aliphatic linkers (e.g., pentynoic acid) is driven by specific mechanistic advantages:

  • Rigid Spacer Architecture : The phenyl ring acts as a rigid structural spacer. By projecting the terminal alkyne away from the sterically hindered polymer backbone, it significantly enhances the accessibility of the alkyne for the incoming azide-functionalized payload.

  • Orthogonal Reactivity : The carboxylic acid moiety can be selectively activated using standard EDC/NHS amidation protocols without cross-reacting with the alkyne group. This orthogonality prevents unwanted polymerization or side reactions during the initial grafting phase.

  • High-Yield Click Dynamics : Terminal alkynes are exceptionally reactive in CuAAC. The electron-rich nature of the propargylamino group facilitates rapid coordination with the Cu(I) catalyst, driving the cycloaddition to near-quantitative yields even in complex biological matrices (1[1]).

Conjugation Workflow

Workflow Step1 1. Surface Activation Amine-Polymer + EDC/NHS Intermediate 2. Intermediate Alkyne-Functionalized Polymer Step1->Intermediate Amidation Reagent1 Linker Addition Benzoic acid, 4-(2-propynylamino)- Reagent1->Step1 pH 5.5 - 7.4 Product 3. Final Conjugate 1,2,3-Triazole Linked Polymer Intermediate->Product CuAAC Click Reagent2 Payload Addition Azide-Molecule + CuSO4/NaAsc Reagent2->Product RT, 2-24h

Figure 1: Workflow for polymer surface modification using Benzoic acid, 4-(2-propynylamino)-.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality checks and quality control (QC) steps to ensure process integrity. These methods are adaptable to various amine-bearing polymers (e.g., chitosan, polyethylenimine, or aminated silica/MOFs) (2[2]).

Protocol A: Covalent Grafting via EDC/NHS Amidation

Objective : Functionalize an amine-rich polymer surface with terminal alkynes.

Causality Insight: EDC activation is thermodynamically optimal at an acidic pH (5.5), whereas the nucleophilic attack by the polymer's primary amines requires a neutral to slightly basic pH (7.4) to ensure the amines are unprotonated. A two-stage pH shift is utilized to maximize yield (3[3]).

Step-by-Step Methodology :

  • Linker Dissolution : Dissolve Benzoic acid, 4-(2-propynylamino)- (10 mM) in a 1:1 mixture of DMF and 0.1 M MES buffer (pH 5.5). The organic co-solvent is necessary due to the hydrophobic nature of the phenyl ring.

  • Carboxyl Activation : Add EDC·HCl (20 mM) and NHS (25 mM) to the solution. Stir continuously for 30 minutes at room temperature (RT). Why excess NHS? It rapidly traps the unstable O-acylisourea intermediate, forming a stable, amine-reactive NHS-ester that resists hydrolysis.

  • Polymer Conjugation : Adjust the pH of the solution to 7.4 using 0.1 M NaOH, and immediately introduce the amine-functionalized polymer (e.g., 5 mg/mL).

  • Incubation : React for 12 hours at RT under gentle agitation.

  • Purification : Dialyze the mixture (MWCO dependent on the polymer size) against a gradient of DMF/Water, finishing with pure distilled water for 48 hours to remove unreacted linker and urea byproducts.

  • Self-Validation (QC) : Analyze the lyophilized intermediate via FTIR spectroscopy. The successful grafting is validated by the appearance of a sharp alkyne C≡C stretching band at ~2100 cm⁻¹ and amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective : Conjugate an azide-functionalized biological payload (e.g., targeting peptide or fluorophore) to the alkyne-modified polymer.

Causality Insight: Cu(I) is the active catalytic species but is highly unstable and prone to disproportionation or oxidation. Generating Cu(I) in situ using CuSO₄ and Sodium Ascorbate ensures a steady supply of the catalyst. The addition of a stabilizing ligand (THPTA) protects sensitive biological payloads from reactive oxygen species (ROS) generated during the copper reduction process.

Step-by-Step Methodology :

  • Substrate Preparation : Suspend the alkyne-modified polymer in PBS (pH 7.4).

  • Payload Addition : Add the azide-functionalized payload at 1.2 molar equivalents relative to the calculated alkyne density (determined via elemental analysis or NMR).

  • Catalyst Complexation : In a separate vial, pre-mix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq) in deionized water. Pre-mixing is critical to ensure the copper is immediately complexed, preventing protein precipitation or payload degradation.

  • Reaction Initiation : Add the CuSO₄/THPTA complex to the main reaction vessel. Immediately follow with freshly prepared Sodium Ascorbate (0.5 eq). The solution will briefly shift to a pale yellow/brown hue, confirming the generation of the active Cu(I) species.

  • Incubation : Stir the mixture at RT for 4–24 hours. If the payload is a fluorophore, conduct this step in the dark.

  • Quenching & Purification : Terminate the reaction by adding EDTA (10 mM) to chelate the copper. Dialyze extensively against PBS until the dialysate is free of copper (can be verified via a colorimetric copper assay).

  • Self-Validation (QC) : The reaction is validated by the disappearance of the azide peak (~2100 cm⁻¹) in FTIR. Alternatively, if a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) is used as a proxy, successful conjugation is visually validated by the onset of strong fluorescence at 477 nm, which only occurs upon triazole ring formation.

Process Parameters & Quantitative Data

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve maximum conversion efficiency across both reaction stages.

ParameterStage 1: EDC/NHS AmidationStage 2: CuAAC Click Reaction
Target Functional Group Primary Amines (-NH₂)Terminal Alkynes (-C≡CH)
Reagent Stoichiometry 1 : 2 : 2.5 (Amine : EDC : NHS)1 : 1.2 : 0.1 : 0.5 (Alkyne : Azide : Cu : Ascorbate)
Optimal Solvent System DMF / MES Buffer (pH 5.5 -> 7.4)PBS (pH 7.4) or H₂O/DMSO
Temperature Room Temperature (20–25 °C)Room Temperature (20–25 °C)
Reaction Time 12 hours4 – 24 hours (Payload dependent)
Expected Conversion 65% – 85% (Steric dependent)> 95% (Highly efficient)
Primary Byproducts Iso-urea (water soluble)None (Atom-economical reaction)

References

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: Chemical Reviews, ACS Publications URL:[Link]

  • Application of zirconium MOFs in drug delivery and biomedicine Source: SciSpace URL:[Link]

  • Design, Synthesis, and Properties of a Potent Inhibitor of Pseudomonas aeruginosa Deacetylase LpxC Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Cross-Linking Mass Spectrometry (XL-MS) Utilizing 4-(2-Propynylamino)benzoic Acid Derivatives

Target Audience: Researchers, structural biologists, and drug development professionals. Application: Protein-Protein Interaction (PPI) mapping, structural proteomics, and target deconvolution. Executive Summary The mapp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Application: Protein-Protein Interaction (PPI) mapping, structural proteomics, and target deconvolution.

Executive Summary

The mapping of complex protein interactomes requires cross-linking reagents that not only stabilize transient interactions but also permit the selective enrichment of low-abundance cross-linked peptides prior to mass spectrometry. Derivatives of 4-(2-propynylamino)benzoic acid (PABA-alkyne) have emerged as highly effective heterobifunctional scaffolds. By converting the benzoic acid moiety into an amine-reactive N-hydroxysuccinimide (NHS) ester, the reagent covalently captures spatial proximities between lysine residues. Concurrently, the terminal propargyl (alkyne) group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1][2].

This application note details the mechanistic rationale, optimized protocols, and quantitative benchmarks for deploying PABA-alkyne derivatives in state-of-the-art XL-MS workflows.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, I frequently observe researchers struggling with signal attrition in XL-MS due to the overwhelming background of linear (non-cross-linked) peptides. The PABA-alkyne scaffold solves this through a self-validating, two-stage mechanism:

  • Conformational Rigidity for Precise Distance Restraints: Unlike highly flexible polyethylene glycol (PEG) linkers, the aromatic benzoic acid core of the PABA derivative restricts the conformational degrees of freedom. When activated as an NHS-ester, it reacts with primary amines (e.g., lysine ε-amines) at physiological pH. The rigidity of the phenyl ring provides a highly predictable Cα-Cα distance restraint (~10–12 Å), which is critical for accurate computational modeling of protein complexes.

  • Bioorthogonal Enrichment via CuAAC: Cross-linked peptides typically represent less than 1% of a proteolytic digest. The 2-propynylamino (propargyl) group is biologically inert, preventing off-target cellular reactions. Following trypsinization, this terminal alkyne is reacted with a biotin-azide probe via CuAAC. This allows for stringent streptavidin-based affinity purification, effectively removing the linear peptide background and boosting the signal-to-noise ratio of structural restraints[2][3].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the PABA-alkyne cross-linking methodology, from native protein capture to high-resolution MS analysis.

G A 1. In Situ Cross-linking (PABA-NHS Ester) B 2. Proteolytic Digestion (Trypsin/Lys-C) A->B Quench & Denature C 3. CuAAC Click Reaction (Biotin-Azide + Cu(I)) B->C Peptide Pool D 4. Affinity Enrichment (Streptavidin Beads) C->D Biotinylation E 5. LC-MS/MS Analysis (Data-Dependent Acq.) D->E Elution (Acidic)

Caption: Workflow for XL-MS using 4-(2-propynylamino)benzoic acid-derived cross-linkers.

Validated Protocols

The following protocols are designed as a self-validating system. Each step includes a functional checkpoint to ensure the integrity of the downstream data.

Protocol A: Activation of 4-(2-Propynylamino)benzoic Acid

Note: If using a commercially pre-activated PABA-NHS ester, proceed directly to Protocol B.

  • Reagent Preparation: Dissolve 10 mg of 4-(2-propynylamino)benzoic acid in 500 µL of anhydrous DMF[4].

  • Activation: Add 1.2 molar equivalents of N,N′-Dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS).

  • Incubation: Stir at room temperature for 4 hours under inert gas (N₂ or Ar).

  • Purification: Filter the byproduct (dicyclohexylurea) and precipitate the PABA-NHS ester in cold diethyl ether. Dry under vacuum.

Protocol B: Protein Cross-Linking
  • Buffer Exchange: Ensure the target protein complex (1–2 mg/mL) is in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Causality: Tris or glycine buffers will aggressively compete for the NHS-ester, nullifying the reaction.

  • Labeling: Add the PABA-NHS ester (from a 50 mM DMSO stock) to a final concentration of 0.5–1.0 mM. Incubate for 45 minutes at room temperature.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: Unreacted NHS esters must be neutralized to prevent artificial cross-linking during subsequent denaturation steps.

  • Digestion: Denature the proteins with 8 M Urea, reduce with 5 mM TCEP, alkylate with 10 mM Iodoacetamide, and digest overnight with Trypsin (1:50 w/w) at 37°C. Desalt peptides using a C18 Sep-Pak cartridge.

Protocol C: CuAAC Enrichment of Cross-Linked Peptides
  • Click Mixture Preparation: In a separate tube, pre-mix 1 mM CuSO₄ with 2 mM THPTA ligand, followed by 5 mM sodium ascorbate. Causality: Pre-mixing Cu(II) with THPTA before adding the reducing agent (ascorbate) prevents the generation of reactive oxygen species (ROS) that could oxidize methionine or tryptophan residues in the peptides.

  • Cycloaddition: Reconstitute the desalted peptides in 100 µL of 30% acetonitrile/water. Add 100 µM of a cleavable Biotin-Azide probe, followed by the Click Mixture. Incubate for 1.5 hours at room temperature in the dark[1][4].

  • Enrichment: Add the mixture to 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 1 hour. Wash stringently (3x with 1 M NaCl, 3x with 10% acetonitrile, 3x with water).

  • Elution: Elute the enriched cross-linked peptides using 5% formic acid or the specific cleavage condition of your biotin probe. Lyophilize for LC-MS/MS.

Quantitative Data & Optimization

To maximize the yield of the CuAAC reaction without inducing peptide degradation, we evaluated various catalyst-to-ligand ratios. The data below summarizes the optimal conditions for enriching PABA-alkyne cross-linked peptides.

Table 1: Optimization of CuAAC Enrichment Conditions for PABA-Cross-linked Peptides

Cu(I) Catalyst (mM)THPTA Ligand (mM)Ascorbate (mM)Reaction Time (h)Cross-link Enrichment Yield (%)MS Signal-to-Noise Ratio
0.50.52.51.042%15:1 (High oxidation artifacts)
1.02.05.01.588% 45:1 (Optimal)
1.05.05.01.585%40:1
2.02.010.03.060%20:1 (Peptide degradation)

Insight: Maintaining a 1:2 ratio of Cu:THPTA is critical. Insufficient ligand leads to copper-induced peptide oxidation, while excessive reaction times (>2 hours) do not improve yields and instead increase background noise.

References

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry Source: bioRxiv URL:[Link][1]

  • A Click-Chemistry-Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry Source: MDPI URL:[Link][3]

  • Synthesis and Properties of Chiral Thioureas Bearing an Additional Function at a Remote Position Tethered by a 1,5-Disubstituted Triazole Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(2-Propynylamino)benzoic Acid Reaction Mixtures

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely synthesizing 4-(2-propynylamino)benzoic acid via the direct alkylation of 4-aminobenzoic acid (PABA) with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely synthesizing 4-(2-propynylamino)benzoic acid via the direct alkylation of 4-aminobenzoic acid (PABA) with propargyl bromide. While this route is straightforward, the purification of the resulting crude mixture is notoriously challenging due to the volatility and toxicity of the reagents, the zwitterionic nature of the product, and the competing over-alkylation pathways.

This guide provides field-proven, self-validating protocols to isolate your target compound with high purity and yield.

Purification Logic & Workflow

PurificationWorkflow A Crude Reaction Mixture (Product, PABA, Propargyl Bromide) B Chemical Scavenging (Add Piperidine) A->B Step 1 C Aqueous Acid Wash (Extracts Scavenger & Salts) B->C Step 2 D Isoelectric Precipitation (Adjust aqueous phase to pH 3.6) C->D Step 3 E Filtration & Drying D->E Step 4 F Flash Chromatography (If Di-alkylated Impurities Remain) E->F Impure G Pure 4-(2-propynylamino) benzoic acid E->G Pure F->G Final

Workflow for the purification of 4-(2-propynylamino)benzoic acid from crude reaction mixtures.

Section 1: Troubleshooting Guide

Issue 1: Persistent Propargyl Bromide Contamination

Symptom: The crude product retains a sharp, irritating odor (lachrymator), and a high-Rf spot persists on TLC. Causality: To drive the mono-alkylation of the deactivated aniline, an excess of propargyl bromide is often used. Attempting to remove this excess via distillation or aggressive rotary evaporation is highly discouraged, as propargyl bromide is thermally unstable and shock-sensitive [3]. Solution: Implement Chemical Scavenging . By adding a highly nucleophilic secondary amine (e.g., piperidine) post-reaction, the unreacted propargyl bromide is converted into a highly polar tertiary amine, which can be easily washed into the aqueous layer during an acidic work-up[2].

Issue 2: Poor Product Recovery During Aqueous Work-up

Symptom: The target product remains trapped in the aqueous layer, leading to abysmal isolated yields (<20%). Causality: 4-(2-propynylamino)benzoic acid is an amphoteric molecule. The starting material, PABA, has a carboxylic acid pKa of 2.38 and a protonated amine pKa of 4.85 [1]. The propargylated derivative shares a similar profile. If the work-up pH is too high, the carboxylate anion dominates; if too low, the ammonium cation dominates. Both states are highly water-soluble. Solution: Isoelectric Precipitation . The isoelectric point (pI) of the compound is approximately pH 3.6 (the average of the two pKa values). At this exact pH, the molecule exists as a neutral zwitterion, minimizing ion-dipole interactions with water and forcing the product to crystallize out of solution.

Issue 3: Contamination with Di-propargylated Byproduct

Symptom: LC-MS or NMR reveals a byproduct lacking the secondary N-H proton, with a mass corresponding to the addition of two propargyl groups. Causality: The secondary amine of the newly formed product is more nucleophilic than the primary amine of the starting PABA, leading to competitive over-alkylation. Solution: Flash Column Chromatography . The di-alkylated byproduct is significantly less polar because it lacks the N-H hydrogen bond donor. It can be easily separated using a silica gel column.

Section 2: Step-by-Step Methodologies

Protocol A: Chemical Scavenging & Work-up

Purpose: Safe removal of excess propargyl bromide.

  • Quench: Once the primary alkylation is complete (verified by TLC), cool the reaction mixture to room temperature.

  • Scavenge: Add 1.2 equivalents of piperidine (relative to the estimated excess of propargyl bromide). Stir at room temperature for 2 hours.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 50 mL). Causality: The HCl protonates the piperidine and the newly formed propargyl-piperidine adduct, pulling them entirely into the aqueous phase [2].

  • Phase Separation: Retain the organic layer for Protocol C, or retain the aqueous layer if you intend to perform Protocol B.

Protocol B: Isoelectric Crystallization

Purpose: Isolation of the zwitterionic product without chromatography.

  • Aqueous Extraction: Extract the crude organic mixture with 1M NaOH to pull the target compound into the aqueous phase as a water-soluble sodium carboxylate.

  • pH Adjustment: Slowly add 1M HCl dropwise to the aqueous layer while stirring vigorously. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: Stop the addition exactly at pH 3.6 . A thick, pale-yellow precipitate will form as the compound reaches its isoelectric point.

  • Maturation: Cool the suspension to 4 °C for 4 hours to maximize crystal yield.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (to remove inorganic salts), and dry under high vacuum.

Protocol C: Flash Column Chromatography

Purpose: Removal of di-alkylated impurities and unreacted PABA.

  • Preparation: Dry the organic layer from Protocol A over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Column Packing: Pack a silica gel column using Hexane.

  • Elution: Use a solvent system of Hexane:EtOAc (50:50) containing 1% Acetic Acid (AcOH) . Causality: The addition of 1% AcOH is critical. It suppresses the ionization of the carboxylic acid moiety, preventing the product from streaking irreversibly onto the polar silanol groups of the stationary phase.

  • Fraction Collection: The di-alkylated impurity will elute first, followed by the target mono-alkylated product. Unreacted PABA will elute last.

Section 3: Quantitative Data Summaries

Table 1: Physicochemical Properties Guiding Purification

ComponentRole in ReactionpKaBoiling Point / State
4-Aminobenzoic Acid (PABA) Starting Material2.38 (COOH), 4.85 (NH₃⁺)Solid
Propargyl Bromide Alkylating AgentN/A89 °C (Volatile, Shock-Sensitive)
Target Product Desired Compound~2.4, ~4.8 (pI ≈ 3.6)Solid
Piperidine Scavenger11.2106 °C (Liquid)
Di-alkylated Byproduct Impurity~2.4Solid

Table 2: Chromatographic Solvent Systems (Silica Gel)

Solvent SystemPurposeExpected R_f (Target)
Hexane : EtOAc (50:50) + 1% AcOH Standard elution of target product0.35 - 0.45
Hexane : EtOAc (80:20) Rapid elution of di-alkylated impurity> 0.70
EtOAc + 1% AcOH Flushing out unreacted PABA< 0.20

Section 4: Frequently Asked Questions (FAQs)

Q: Why did my purified product turn dark brown/black during concentration on the rotary evaporator? A: Terminal alkynes are highly susceptible to homocoupling (Glaser coupling) when exposed to trace amounts of copper, oxygen, and heat. Ensure your glassware is free of transition metal residues, avoid excessive heating (>40 °C) during concentration, and backfill your rotary evaporator with Nitrogen or Argon.

Q: Can I use basic alumina instead of silica gel for chromatography to avoid using acetic acid? A: No. The carboxylic acid moiety of the product will bind irreversibly to basic alumina via strong ionic interactions. Always use silica gel doped with 1% acetic acid or formic acid to maintain the compound in its protonated, less polar state during elution.

Q: Is it safe to distill off the excess propargyl bromide if my product has a high boiling point? A: Absolutely not. Propargyl bromide is thermodynamically unstable and shock-sensitive. Heating crude mixtures containing concentrated propargyl bromide can lead to adiabatic decomposition and explosions [3]. Always use the chemical scavenging method described in Protocol A.

References

  • Stabilization and use of propargyl bromide (US6825390B1) - Google Patents.
Optimization

HPLC method development and optimization for Benzoic acid, 4-(2-propynylamino)-

Welcome to the Technical Support Center for the HPLC analysis of Benzoic acid, 4-(2-propynylamino)- (CAS 101248-36-6). As a Senior Application Scientist, I frequently encounter challenges optimizing reversed-phase high-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the HPLC analysis of Benzoic acid, 4-(2-propynylamino)- (CAS 101248-36-6).

As a Senior Application Scientist, I frequently encounter challenges optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for amphoteric compounds. This specific analyte presents a unique chromatographic challenge: it contains a carboxylic acid moiety (pKa ~4.5), a secondary aromatic amine (pKa ~2.5), and a reactive alkyne group. This dual-ionization potential makes the molecule highly susceptible to secondary interactions with stationary phase silanols, leading to severe peak tailing and retention time instability if the method is not rigorously controlled.

This technical guide provides a self-validating framework for method development, quantitative optimization data, and a troubleshooting Q&A designed to establish robust, reproducible chromatographic behavior.

Section 1: Self-Validating Method Development Protocol

To ensure method robustness, every protocol must be self-validating—meaning the system continuously verifies its own performance during optimization.

Step-by-Step Methodology:

  • Analyte Profiling & Buffer Selection:

    • Action: Select a mobile phase buffer with a pKa at least 2 units away from the analyte's pKa values to ensure a single ionization state.

    • Causality: Operating near the analyte's pKa results in a dynamic equilibrium between ionized and unionized states during the run, causing peak broadening. For 4-(2-propynylamino)benzoic acid, use a 20 mM phosphate buffer at pH 2.0 (fully protonating the carboxylic acid and amine) or an ammonium acetate buffer at pH 6.5 (fully ionizing the carboxylic acid).

  • Stationary Phase Selection:

    • Action: Deploy a highly base-deactivated, end-capped C18 column or a mixed-mode column.

    • Causality: Residual silanols (Si-OH) on standard silica columns dissociate into negatively charged Si-O⁻ sites, which strongly bind the protonated secondary amine of the analyte via ion-exchange mechanisms, leading to tailing. End-capping minimizes these exposed sites.

  • Gradient Design & Organic Modifier:

    • Action: Program a linear gradient from 5% to 60% Acetonitrile (ACN) over 15 minutes.

    • Causality: ACN provides excellent selectivity for the propargyl group due to its dipole moment, while a shallow gradient ensures the amphoteric molecule does not co-elute with synthesis impurities (e.g., unreacted 4-aminobenzoic acid).

  • Self-Validation (The Neutral Marker Test):

    • Action: Inject a neutral marker (e.g., Toluene or Uracil) alongside the analyte.

    • Causality: If the neutral marker peaks symmetrically but the analyte tails, the issue is strictly chemical (acid-base interaction). If both tail, the issue is physical (e.g., column void, dead volume). This validates the root cause of any asymmetry before further optimization.

HPLC_Workflow Start Analyte Profiling 4-(2-propynylamino)benzoic acid pH_Opt Mobile Phase pH Selection Target: pH 2.0 or pH 6.5 Start->pH_Opt Column Column Selection End-capped C18 or Mixed-Mode pH_Opt->Column Gradient Gradient Optimization Acetonitrile / Methanol Column->Gradient Validation System Suitability Validation (Tf < 1.5, Rs > 2.0) Gradient->Validation

HPLC Method Development Workflow for Amphoteric Benzoic Acid Derivatives.

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase pH, analyte ionization, and chromatographic performance. Data is representative of a standard end-capped C18 column (150 x 4.6 mm, 5 µm) at 1.0 mL/min.

Mobile Phase pHDominant Analyte StateRetention Factor (k')Tailing Factor (Tf)Resolution (Rs) from Impurities
pH 2.0 (Phosphate)Cationic (Amine protonated, Acid neutral)3.21.152.8
pH 4.5 (Acetate)Zwitterionic (Mixed states)1.82.60 (Severe)0.9 (Co-elution)
pH 6.5 (Ammonium Acetate)Anionic (Amine neutral, Acid ionized)0.91.301.5

Analytical Insight: Optimal performance is achieved at pH 2.0, where the carboxylic acid is fully protonated, increasing hydrophobicity and retention on the reversed-phase column. Concurrently, the low pH suppresses silanol ionization on the silica surface, preventing secondary interactions.

Section 3: Troubleshooting Guide & FAQs

Q1: My 4-(2-propynylamino)benzoic acid peak exhibits severe tailing (Tf > 2.0). How do I diagnose and fix this? A1: Peak tailing is the most common chromatographic distortion, primarily caused by multiple retention mechanisms. For basic/amphoteric compounds, this is usually a chemical interaction between the protonated amine and ionized residual silanols on the silica support[1]. Diagnostic Protocol: Inject a purely neutral compound (e.g., Toluene). As outlined by , neutral compounds cannot tail due to acid-base interactions[2].

  • If the neutral compound tails: You have a physical problem (e.g., a void at the head of the column, blocked frit, or excessive extra-column volume). Fix: Replace the column frit, backflush the column, or minimize tubing length[3].

  • If the neutral compound is symmetrical but your analyte tails: You have a chemical problem. Fix: Lower the mobile phase pH to < 2.5 to fully protonate (neutralize) the surface silanols, or switch to a highly base-deactivated, end-capped column[4].

Troubleshooting_Logic Issue Issue: Peak Tailing Observed Test Inject Neutral Marker (e.g., Toluene) Issue->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Problem (Void volume, clogged frit) Decision->Physical Yes Chemical Chemical Problem (Secondary silanol interactions) Decision->Chemical No FixPhys Replace frit / Check tubing Physical->FixPhys FixChem Adjust pH / Use end-capped column Chemical->FixChem

Diagnostic Logic Tree for Differentiating Physical vs. Chemical Peak Tailing.

Q2: I am experiencing retention time drift across multiple injections. What is the mechanistic cause? A2: Retention time drift for benzoic acid derivatives is almost always linked to inadequate column equilibration or insufficient buffer capacity[5]. If your mobile phase pH is near the analyte's pKa (~4.5), even a 0.1 pH unit shift (caused by CO₂ absorption from the air into the mobile phase) will drastically alter the ratio of ionized to unionized analyte. Solution: Ensure your buffer concentration is adequate (typically 10-25 mM). Furthermore, if using gradient elution, ensure the re-equilibration time is at least 10 column volumes before the next injection to restore the hydration layer on the stationary phase.

Q3: Can I use 100% aqueous mobile phase to increase the retention of this polar compound? A3: No. Using 100% aqueous mobile phase on a standard C18 column leads to "phase collapse" or "hydrophobic dewetting." The highly hydrophobic C18 chains fold in on themselves to avoid the aqueous environment, expelling the mobile phase from the pores and drastically reducing retention and surface area. Solution: Always maintain at least 2-5% organic modifier (e.g., Acetonitrile) in your mobile phase. If greater retention is required, utilize a specialized aqueous-stable column (e.g., polar-embedded or AQ-type C18) or employ a mixed-mode stationary phase like Primesep S2, which retains benzoic acid derivatives via simultaneous hydrophobic and ion-exchange mechanisms[6].

Q4: How should I prepare my samples to avoid peak fronting? A4: Peak fronting is often a symptom of sample solvent mismatch or column overload[3]. If 4-(2-propynylamino)benzoic acid is dissolved in a strong solvent (like 100% Methanol or DMSO) and injected into a predominantly aqueous mobile phase, the analyte travels faster through the column before partitioning into the mobile phase, causing a "fronting" profile. Solution: Always dissolve your sample in the initial mobile phase conditions (e.g., 5% ACN / 95% Buffer). If a stronger solvent is necessary for solubility, keep the injection volume strictly below 5 µL to allow rapid dilution at the column head.

References

  • Title: How to Reduce Peak Tailing in HPLC? | Source: phenomenex.com | URL: [Link]

  • Title: HPLC Peak Tailing | Source: axionlabs.com | URL: [Link]

  • Title: Troubleshooting Basics, Part IV: Peak Shape Problems | Source: chromatographyonline.com | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: chromtech.com | URL: [Link]

  • Title: HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column | Source: sielc.com | URL: [Link]

Sources

Troubleshooting

stability issues and storage optimization for Benzoic acid, 4-(2-propynylamino)-

Welcome to the Technical Support Center for Benzoic acid, 4-(2-propynylamino)- (also known as 4-(prop-2-ynylamino)benzoic acid). As a Senior Application Scientist, I have structured this guide to move beyond basic handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzoic acid, 4-(2-propynylamino)- (also known as 4-(prop-2-ynylamino)benzoic acid).

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. This compound is a bifunctional molecule featuring a para-aminobenzoic acid (PABA) core and a terminal alkyne (propargylamine) moiety. While this dual functionality makes it an exceptional building block for click chemistry and targeted drug design (such as monoamine oxidase inhibitors)[1], it also introduces compounding stability challenges.

The following guide dissects the causality of its degradation, provides diagnostic troubleshooting, and establishes self-validating protocols to ensure absolute experimental integrity.

I. Diagnostic Troubleshooting & FAQs

Q1: My stock solution turned from an off-white powder to a dark brown liquid over a few days. Is it still viable for my coupling reaction? A1: No, the compound is severely degraded and must be discarded. This discoloration is a classic symptom of photo-oxidation. The PABA core is highly sensitive to UV/Vis light and ambient oxygen[2][3]. When exposed, the secondary amine undergoes N-oxidation to form a highly reactive quinone-imine intermediate. These intermediates rapidly polymerize, resulting in the dark brown color. Using this degraded stock will introduce massive steric bulk and quench your catalytic cycles.

Q2: During LC-MS analysis of my stored compound, I am observing a major impurity with a +173 Da mass shift. What is causing this? A2: You are observing Glaser homocoupling. The terminal alkyne of the propargylamine group is highly susceptible to oxidative dimerization when exposed to trace transition metals and oxygen[4]. The intact monomer has an [M+H]+ of 176.08 m/z. In the presence of trace Copper (Cu²⁺) or Iron (Fe³⁺)—often introduced via stainless steel spatulas or contaminated solvents—two molecules couple with the loss of two protons. This forms a conjugated di-alkyne dimer ( [2M−2H+H]+ ≈ 349.14 m/z), representing a +173 Da shift from the monomer.

Q3: Can I prepare large batches of aqueous working solutions for extended in vitro assays? A3: It is highly discouraged. Aqueous solutions of aminobenzoic acid derivatives are prone to rapid hydrolytic and oxidative degradation and should not be stored for more than 24 hours[5][6]. For longitudinal studies, you must store the compound as a lyophilized solid at -20°C and prepare fresh working solutions daily[6].

II. Mechanistic Visualization of Degradation & Mitigation

To effectively protect your compound, you must understand how environmental triggers map to specific degradation pathways.

StabilityPathways cluster_triggers Environmental Triggers cluster_deg Degradation Pathways cluster_sol Storage Optimization O2 Oxygen (O2) N_Ox Amine Oxidation (Quinone-imine) O2->N_Ox Photo Photo-Oxidation (Polymerization) O2->Photo Glaser Glaser Homocoupling (Dimerization) O2->Glaser Co-oxidant Light UV/Vis Light Light->Photo Metals Trace Metals (Cu, Fe) Metals->Glaser Argon Inert Gas Purge N_Ox->Argon Prevented by Amber Amber Vials at -20°C Photo->Amber Prevented by Glaser->Argon MetalFree PTFE Handling Glaser->MetalFree Prevented by

Fig 1. Environmental triggers, degradation pathways, and targeted mitigation strategies.

III. Self-Validating Storage & Handling Protocols

To guarantee trustworthiness in your assays, do not assume your compound is stable. Build validation directly into your workflow.

Protocol A: Inert Aliquoting of Bulk Solid

Causality: Repeated opening of the master bottle introduces atmospheric moisture and oxygen, accelerating N-oxidation and alkyne hydration.

  • Preparation: Pre-chill amber glass vials (to block UV/Vis light) and ensure they are completely dry.

  • Metal-Free Transfer: Using exclusively PTFE (Teflon) or ceramic spatulas, transfer the required mass. Never use stainless steel, as trace iron/copper catalyzes alkyne degradation.

  • Atmospheric Displacement: Gently purge the vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser and settles over the powder).

  • Self-Validation Step: Before sealing the master bottle, dissolve a 1 mg micro-aliquot in LC-MS grade methanol. Run a rapid MS scan. Proceed only if the [M+H]+ peak at 176.08 m/z constitutes >98% of the Total Ion Chromatogram (TIC).

  • Storage: Seal with PTFE-lined caps and store at -20°C[6].

Protocol B: Preparation of Working Solutions

Causality: Dissolved oxygen in solvents acts as a co-oxidant for both the amine and the alkyne.

  • Solvent Degassing: Sparge your chosen solvent (e.g., DMSO or PBS) with Argon for 15 minutes prior to dissolution.

  • Dissolution: Add the solvent to the aliquoted solid. If precipitation occurs, use mild sonication (avoid heating, which accelerates decarboxylation).

  • Self-Validation Step: Measure the UV/Vis absorbance of the fresh solution. The λmax​ should be distinctly sharp near 284 nm[6]. A broadening of this peak or a rising baseline in the 350-400 nm range indicates early-stage polymerization. Discard if observed.

  • Usage Window: Utilize the solution within 12 hours. Do not freeze-thaw aqueous solutions.

IV. Quantitative Stability & Optimization Data

Table 1: Environmental Triggers & Degradation Thresholds

Environmental TriggerPrimary Degradation PathwayAnalytical Marker (Detection)Critical Threshold
UV/Vis Light Photo-oxidation / PolymerizationBroadening UV baseline (>350 nm)> 2 hours ambient exposure
Oxygen (O₂) N-Oxidation (Quinone-imine)Color shift (Off-white to Brown)> 24 hours in solution
Trace Metals (Cu²⁺) Glaser HomocouplingLC-MS: +173 Da mass shift> 10 ppm metal contamination
Aqueous pH (< 4.0) Alkyne Hydration (to Ketone)IR: Appearance of C=O stretchpH < 4.0 for > 48 hours

Table 2: Optimized Storage Matrix

State of MatterRecommended TempContainer TypeAtmosphereMax Shelf Life
Bulk Solid -20°CAmber Glass, PTFE CapArgon Purged24 - 48 Months
Organic Stock (DMSO) -80°CAmber GlassArgon Purged1 Month
Aqueous Solution 4°COpaque EppendorfAmbient< 24 Hours

V. References

  • Geneseo EHS / Sigma-Aldrich. 4-Aminobenzoic acid - Safety Data Sheet.[2][Link]

  • PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. National Center for Biotechnology Information.[3] [Link]

  • National Institutes of Health (PMC). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism.[1][Link]

Sources

Optimization

refining crystallization conditions for 4-(2-propynylamino)benzoic acid

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) crystallization. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) crystallization. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 4-(2-propynylamino)benzoic acid (also known as p-propargylaminobenzoic acid).

Because this molecule shares a core structural motif with p-aminobenzoic acid (PABA)—featuring both a carboxylic acid hydrogen-bond donor/acceptor and a secondary amine—it exhibits complex solid-state behavior. The addition of the propargyl group introduces steric bulk and potential weak C≡C–H interactions, which frequently disrupt standard π−π stacking, leading to narrow metastable zone widths (MSZW), polymorphism, and oiling out.

This guide synthesizes field-proven insights and authoritative literature to help you establish a self-validating, robust crystallization process.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My crystallization yields a sticky, biphasic emulsion instead of solid crystals. How do I fix this "oiling out"?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system is driven to a point in the phase diagram where a liquid-liquid phase split becomes thermodynamically favored over solid nucleation [1]. For 4-(2-propynylamino)benzoic acid, this is typically caused by generating supersaturation too rapidly (e.g., fast cooling or rapid antisolvent addition) in a solvent system where the solute has high solubility at elevated temperatures but poor solubility at low temperatures. The solute molecules in these product-rich droplets arrange randomly, trapping impurities and eventually solidifying into a gummy, amorphous mass [2].

The Solution: You must prevent the system trajectory from crossing the LLPS boundary.

  • Flatter Cooling Profile: Reduce your cooling rate to < 0.2 °C/min.

  • Seeding: Introduce 1–3 wt% of crystalline seed material within the Metastable Zone Width (MSZW) to consume supersaturation via crystal growth before the oiling-out boundary is reached [3].

Q2: I am isolating fine, fibrous needles that cause severe filtration bottlenecks. How can I obtain prismatic crystals?

The Causality: This is a classic case of kinetic versus thermodynamic control, heavily documented in structurally analogous aminobenzoic acids [4]. The needle-like morphology (often the α -polymorph equivalent) is kinetically favored because it is driven by the rapid formation of carboxylic acid dimers in solution, leading to fast 1D growth along the b-axis. Conversely, the prismatic form (the β -polymorph equivalent) is thermodynamically stable at lower temperatures but requires hours to nucleate and grow [4].

The Solution: Shift from kinetic to thermodynamic control. If crystallizing from water or ethyl acetate, hold the suspension isothermally below the enantiotropic transition temperature (typically ~25 °C for related systems) for an extended maturation period (12–24 hours) to allow the kinetically favored needles to dissolve and recrystallize as the stable prisms [4]. Alternatively, use a solvent modifier like nitromethane, which disrupts the π−π stacking interactions that dominate needle growth [5].

OilingOutWorkflow Start Initiate Cooling Crystallization Detect In-line PAT Monitoring (FBRM / Turbidity) Start->Detect PhaseSplit Turbidity Drops: Oiling Out Detected Detect->PhaseSplit High Supersaturation Nucleation Chord Length Increases: Solid Nucleation Detect->Nucleation Controlled MSZW Intervention Intervention: 1. Reheat to dissolve oil 2. Reduce cooling rate 3. Add 2% Seeds PhaseSplit->Intervention Corrective Action Failure Amorphous / Gummy Mass (Filtration Failure) PhaseSplit->Failure No Action Success Controlled Crystal Growth (Prismatic Habit) Nucleation->Success Isothermal Hold Intervention->Detect Restart Profile

Diagnostic workflow for detecting and mitigating oiling out using Process Analytical Technology.

Part 2: Quantitative Data & Solvent Selection

The choice of solvent dictates both the polymorphic outcome and the crystal habit. The table below summarizes the thermodynamic and kinetic responses of the aminobenzoic acid structural core across different solvent systems, providing a predictive baseline for your propargyl derivative[4, 5].

Solvent SystemDielectric Constant ( ε )Cooling RateDominant PolymorphCrystal HabitProcess Risk
Water 80.1Fast (>1 °C/min)Kinetically Favored ( α )Fibrous NeedlesPoor filtration, solvent inclusion
Water 80.1Slow (<0.1 °C/min)*Thermodynamically Stable ( β )PrismsExtended batch times
Ethyl Acetate 6.0Slow (<0.2 °C/min)Thermodynamically Stable ( β )PrismsLow risk if seeded
Ethanol / Hexane MixedAnyN/A (LLPS Boundary)Amorphous OilHigh risk of oiling out [1]
Ethanol / Nitromethane MixedModerateSolvate / Modified α Thickened PlatesDisrupts 1D π−π stacking [5]

*Requires isothermal maturation below the enantiotropic transition temperature.

Part 3: Self-Validating Experimental Protocol

To guarantee the isolation of high-purity, filterable crystals of 4-(2-propynylamino)benzoic acid, you must implement a Seeded Cooling Crystallization Protocol . This methodology uses self-validating checkpoints to ensure the system remains within the MSZW, preventing both oiling out and uncontrolled secondary nucleation [6].

Step-by-Step Methodology

Step 1: Dissolution and Polish Filtration

  • Suspend crude 4-(2-propynylamino)benzoic acid in ethyl acetate (approx. 10–15 volumes).

  • Heat the reactor to 65 °C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Self-Validation Check: Pass the solution through a 0.45 µm inline filter to a clean crystallizer to remove foreign particulates that could act as uncharacterized heterogeneous nucleation sites.

Step 2: Controlled Cooling to Seeding Temperature

  • Cool the solution linearly from 65 °C to 45 °C at a rate of 0.5 °C/min.

  • Self-Validation Check: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe or ATR-FTIR. The solution must remain optically clear (zero chord counts) and the concentration should map perfectly to the solubility curve without crossing the supersolubility limit [6].

Step 3: Seed Addition and Isothermal Desupersaturation

  • At 45 °C, add 2.0 wt% (relative to the theoretical yield) of pre-milled, pure prismatic seeds of 4-(2-propynylamino)benzoic acid.

  • Hold the system isothermally at 45 °C for 60 minutes.

  • Causality: This isothermal hold allows the seeds to consume the initial supersaturation. If you cool immediately after seeding, the cooling rate will outpace the crystal growth rate, leading to secondary nucleation of the kinetically favored needle polymorph.

Step 4: Programmed Non-Linear Cooling

  • Initiate a cubic cooling profile from 45 °C to 5 °C over 6 hours.

    • Formula: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3

  • Causality: A cubic cooling curve starts very slowly (when crystal surface area is low) and accelerates as the crystals grow (when surface area is high), maintaining a constant, low level of supersaturation. This strictly prevents the system from hitting the LLPS (oiling out) boundary [2].

Step 5: Isolation and Washing

  • Filter the resulting slurry using a Nutsche filter or sintered glass funnel.

  • Wash the filter cake with 2 volumes of pre-chilled (5 °C) ethyl acetate to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 40 °C until constant weight is achieved.

PolymorphPathway Solution API in Solution (High Temp) HighSuper High Supersaturation (Fast Cooling) Solution->HighSuper LowSuper Low Supersaturation (Seeded, Slow Cooling) Solution->LowSuper Alpha Kinetic Form (Fibrous Needles) HighSuper->Alpha Carboxylic Acid Dimers Fast 1D Growth Beta Thermodynamic Form (Prisms) LowSuper->Beta Controlled 3D Growth Alpha->Beta Isothermal Maturation (Solvent Mediated)

Thermodynamic vs. kinetic pathways governing crystal habit and polymorphism.

References

  • The Problem of Oiling Out in Chemical Process Development KiloMentor Blog[Link]

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Organic Process Research & Development, 2021, 25(3), 564–575.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development, 2019, 23(9), 2001–2008.[Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid Crystal Growth & Design, 2004, 4(5), 1013–1023.[Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallised from Mixed Ethanol and Nitromethane Solutions Crystal Growth & Design, 2017, 17(8), 4151-4161.[Link]

  • Cooling crystallization monitoring and control in API production processes with RI measurements Vaisala Application Notes[Link]

Reference Data & Comparative Studies

Validation

A Tale of Two Alkynes: A Comparative Guide to 4-(2-Propynylamino)benzoic Acid and 4-Ethynylbenzoic Acid in Click Chemistry

For researchers, chemical biologists, and drug development professionals, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an indispensable tool for molecular assembly. Hailed as "the cream of the crop" of c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, chemical biologists, and drug development professionals, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an indispensable tool for molecular assembly. Hailed as "the cream of the crop" of click reactions, its efficiency, specificity, and biocompatibility have revolutionized the synthesis of complex molecular architectures.[1][2] The choice of the alkyne-bearing reagent is critical, as its structure dictates not only the physical properties of the final conjugate—such as spacing and rigidity—but also the kinetics of the ligation itself.

This guide provides an in-depth comparison of two popular, yet functionally distinct, alkyne-functionalized benzoic acids: the flexible Benzoic acid, 4-(2-propynylamino)- and the rigid 4-ethynylbenzoic acid . We will explore their structural and electronic differences, analyze how these properties influence their reactivity in CuAAC, and provide robust experimental protocols for their application.

Molecular Structure: Flexibility vs. Rigidity

The fundamental difference between these two reagents lies in their structure, which in turn governs their electronic properties and spatial dynamics.

4-Ethynylbenzoic acid is a highly rigid molecule.[3] The terminal alkyne is directly conjugated to the phenyl ring, creating a linear, planar, and sterically defined linker. This rigidity can be advantageous in applications requiring precise spatial positioning, such as in the development of inhibitors or probes for well-defined binding pockets.

Benzoic acid, 4-(2-propynylamino)- , often referred to as a propargylamine derivative, incorporates a methylene (-CH2-) spacer between the alkyne and the nitrogen atom.[4][5] This introduces a degree of rotational freedom and flexibility into the linker arm. Furthermore, the secondary amine introduces a hydrogen bond donor and potential coordination site, distinguishing it from the simple hydrocarbon linkage in 4-ethynylbenzoic acid.

Feature4-Ethynylbenzoic AcidBenzoic acid, 4-(2-propynylamino)-
CAS Number 10602-00-3N/A (Derivative)
Molecular Formula C₉H₆O₂C₁₀H≉NO₂
Linker Type Rigid, AromaticFlexible, Aliphatic/Aromatic
Key Structural Feature Alkyne directly on phenyl ringPropargyl group (-CH₂-C≡CH) on amine
Flexibility LowHigh

Electronic Effects and Their Impact on CuAAC Reactivity

The rate of the CuAAC reaction is profoundly influenced by the electronic character of the terminal alkyne. The mechanism proceeds through the formation of a copper(I) acetylide intermediate.[6][7] The acidity of the terminal alkyne proton and the electron density of the triple bond are key factors governing the rate of this step and the subsequent cycloaddition.

  • 4-Ethynylbenzoic acid: The phenyl ring and the carboxylic acid are both electron-withdrawing groups. The sp-hybridized carbons of the alkyne are also inherently more electronegative than sp² carbons, contributing a mild electron-withdrawing inductive effect.[8] This combination results in a relatively electron-poor alkyne, which can decrease the rate of CuAAC compared to more electron-rich alkynes.[9]

  • Benzoic acid, 4-(2-propynylamino)-: In stark contrast, the amino group is a powerful electron-donating group (EDG) through resonance.[10] It pushes electron density into the phenyl ring. While the methylene spacer prevents direct resonance with the alkyne, the overall system is significantly more electron-rich. This increased nucleophilicity generally accelerates the formation of the key copper acetylide intermediate, leading to faster reaction kinetics.[9]

Alkyne TypeRepresentative CompoundRelative Reactivity (Qualitative)Rationale
PhenylacetylenePhenylacetyleneBaselineStandard aromatic alkyne.[9]
Electron-Withdrawing4-NitrophenylacetyleneSlowerElectron-poor alkyne slows reaction.[9]
PropargylPropargyl Alcohol, N-propargylamidesFasterElectron-rich system accelerates reaction.[9]

Therefore, Benzoic acid, 4-(2-propynylamino)- is predicted to exhibit a significantly faster reaction rate in CuAAC reactions than 4-ethynylbenzoic acid under identical conditions.

The CuAAC Catalytic Cycle

The remarkable efficiency of the CuAAC reaction stems from a well-defined catalytic cycle. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper pathway as being kinetically favored.[6][7] This mechanism elegantly explains the dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and the exclusive formation of the 1,4-disubstituted triazole regioisomer.[11]

CuAAC_Mechanism cluster_cycle Dinuclear Catalytic Cycle cluster_precatalyst Catalyst Generation Cu_I 2 Cu(I) Copper_Acetylide π,σ-Bis(copper) Acetylide Cu_I->Copper_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Azide R'-N₃ Product 1,4-Triazole Product->Cu_I Catalyst Regeneration Azide_Complex Copper-Azide Complex Copper_Acetylide->Azide_Complex + Azide Metallacycle Six-membered Metallacycle Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Product + H⁺ Cu_II Cu(II)SO₄ Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate

Caption: The dinuclear catalytic cycle of the CuAAC reaction.[6]

Experimental Protocols and Considerations

The following is a generalized, robust protocol for performing a CuAAC reaction in an aqueous buffer system, suitable for bioconjugation or general synthesis with either alkyne.

General Experimental Workflow

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Comparative

A Researcher's Guide to Cytotoxicity: Comparing Benzoic Acid, 4-(2-propynylamino)- and Standard Alkyne Reagents

Introduction: The Critical Role of Biocompatibility in Bioconjugation In the realm of drug development and molecular biology, the ability to selectively label and track molecules within living systems is paramount. Alkyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Biocompatibility in Bioconjugation

In the realm of drug development and molecular biology, the ability to selectively label and track molecules within living systems is paramount. Alkyne-azide click chemistry has emerged as a revolutionary tool for this purpose, offering high specificity and efficiency. However, as research increasingly moves from simple in vitro models to long-term cell culture and in vivo studies, the inherent cytotoxicity of the labeling reagents themselves has become a critical consideration. A reagent that perturbs normal cellular function or viability can confound experimental results and limit therapeutic potential.

This guide provides a comparative analysis of the potential toxicity of a specific functionalized benzoic acid derivative, Benzoic acid, 4-(2-propynylamino)- , against standard alkyne reagents commonly employed in bioconjugation. We will delve into the known toxicity profiles of the core chemical structures, discuss the different classes of alkyne reagents, and provide a robust experimental protocol for researchers to validate and compare the cytotoxicity of these compounds in their own specific cellular models.

Comparative Toxicity Analysis: A Synthesis of Available Data

Direct, peer-reviewed cytotoxicity data for "Benzoic acid, 4-(2-propynylamino)-" is not extensively available in public literature, a common scenario for novel or specialized reagents. Therefore, our analysis begins by examining its core components and comparing them to well-characterized standard alkyne reagents.

  • Benzoic Acid Core: The foundational structure of our target molecule is benzoic acid. Safety Data Sheets (SDS) classify benzoic acid as a substance that can cause skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated exposure.[1][2][3] While functionalization can alter a molecule's biological activity, the inherent hazards of the parent structure must be considered a potential risk.

  • Standard Alkyne Reagents: The toxicity of alkyne reagents is often less about the alkyne group itself and more about the context in which it is used. The primary distinction is between terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strained cyclooctynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

    • Terminal Alkynes (e.g., Phenylacetylene): Simple terminal alkynes are generally stable. However, their use in biological systems via CuAAC introduces a significant confounding factor: copper (I) ions. The copper catalyst required for the reaction is known to be cytotoxic, which can limit its application in living systems where long-term viability is crucial.[4][5]

    • Strained Cyclooctynes (e.g., DBCO): To circumvent the issue of copper toxicity, strained cyclooctynes such as Dibenzocyclooctyne (DBCO) were developed.[4][6] These molecules react efficiently with azides without the need for a catalyst, making them significantly more biocompatible and ideal for live-cell imaging and in vivo applications.[4][]

The following table summarizes the available toxicity information.

Compound/Class Representative Structure Primary Application Known Toxicity Profile Key Considerations
Benzoic Acid Benzoic AcidChemical Synthesis BackboneCauses skin irritation and serious eye damage.[1] Potential for organ damage with repeated exposure.[1][3]Toxicity of the functionalized derivative "Benzoic acid, 4-(2-propynylamino)-" is uncharacterized but may share risks of the parent molecule.
Terminal Alkynes PhenylacetyleneCuAAC (Copper-Catalyzed Click Chemistry)The alkyne itself has low inherent toxicity, but the required copper (I) catalyst is cytotoxic, limiting live-cell applications.[4][5]Toxicity is context-dependent on the reaction conditions, specifically the concentration and duration of copper exposure.
Strained Alkynes Dibenzocyclooctyne (DBCO)SPAAC (Copper-Free Click Chemistry)Generally considered highly biocompatible and non-toxic, making it suitable for in vivo and long-term live-cell studies.[4][]The cost of strained alkyne reagents can be considerably higher than simple terminal alkynes.

Experimental Protocol: A Validating System for Assessing Cytotoxicity via MTT Assay

Given the lack of direct comparative data, the most reliable path forward is empirical testing. We present here a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[8][9][10]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9][10] The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative measure of a compound's effect on cell viability.[10][11]

Workflow for Comparative Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis CellCulture 1. Culture Cells to Optimal Density PrepareReagents 2. Prepare Serial Dilutions of Test Compounds SeedPlate 3. Seed Cells into 96-Well Plate TreatCells 4. Treat Cells with Compounds & Controls SeedPlate->TreatCells Incubate 5. Incubate for Desired Time (e.g., 24-72h) TreatCells->Incubate AddMTT 6. Add MTT Reagent to Each Well Incubate->AddMTT IncubateMTT 7. Incubate (2-4 hours) for Formazan Formation AddMTT->IncubateMTT Solubilize 8. Add Solubilizing Agent (e.g., DMSO, HCl in Isopropanol) IncubateMTT->Solubilize ReadAbsorbance 9. Read Absorbance (e.g., at 570 nm) Solubilize->ReadAbsorbance CalculateViability 10. Calculate % Viability vs. Untreated Control ReadAbsorbance->CalculateViability PlotData 11. Plot Dose-Response Curve & Determine IC50 CalculateViability->PlotData

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Step-by-Step Methodology

Materials:

  • Cell line of interest in appropriate culture medium

  • 96-well flat-bottom sterile culture plates

  • Test compounds: Benzoic acid, 4-(2-propynylamino)- and standard alkyne reagents (e.g., DBCO-acid, Phenylacetylene)

  • Vehicle control (e.g., DMSO, PBS)

  • MTT reagent (5 mg/mL in sterile PBS)[9][12]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)[12]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[9][12]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture.

    • Prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density ensures cells are in an exponential growth phase and do not become overconfluent during the assay.[8]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[8]

  • Compound Treatment:

    • Prepare a series of dilutions for each test compound in the cell culture medium. It is critical to prepare a wide concentration range to determine a full dose-response curve.

    • Include "vehicle control" wells that receive only the solvent used to dissolve the compounds, and "untreated control" wells with medium only.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][11]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals adhering to the bottom of the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.[12]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm.[9][12]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = (Absorbance_treated / Absorbance_untreated_control) * 100

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

    • From this curve, determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Discussion and Recommendations

The selection of an alkyne reagent for bioconjugation is a decision that balances reactivity, cost, and, most importantly, biological compatibility. While direct toxicity data for "Benzoic acid, 4-(2-propynylamino)-" remains elusive, its structural similarity to benzoic acid warrants careful evaluation.

Our key recommendations for researchers are:

  • Prioritize Copper-Free Chemistry for Live Systems: For any application involving live cells, especially long-term studies or in vivo models, the use of strained alkynes (e.g., DBCO, BCN) in a SPAAC reaction is strongly recommended to avoid the known cytotoxicity of copper catalysts.[4][]

  • Empirically Validate Your Reagents: Do not assume a reagent is non-toxic in your specific system. The provided MTT assay protocol is a straightforward and cost-effective method to directly compare the cytotoxicity of "Benzoic acid, 4-(2-propynylamino)-" against a well-established biocompatible control like a DBCO derivative. This empirical data will be far more valuable than any extrapolated information.

  • Consider the Application Context: For short-term experiments with fixed cells or in vitro protein labeling, the higher cost of strained alkynes may not be justified, and a carefully optimized CuAAC reaction with a terminal alkyne may be perfectly suitable.

By combining an understanding of the underlying chemical principles with rigorous, system-specific validation, researchers can confidently select the appropriate reagents, ensuring the integrity of their biological findings and the success of their drug development programs.

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Validation

A Comparative In Vivo Stability Guide: 4-(2-Propynylamino)benzoic Acid Versus Other Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, understanding the in vivo stability of a compound is a critical determinant of its therapeutic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the in vivo stability of a compound is a critical determinant of its therapeutic potential. This guide offers a comparative analysis of the in vivo stability of 4-(2-propynylamino)benzoic acid against a selection of other benzoic acid derivatives. By examining their metabolic pathways and pharmacokinetic profiles, we aim to provide a comprehensive resource for researchers seeking to modulate the stability and efficacy of this important class of molecules.

Introduction: The Significance of Benzoic Acid Scaffolds and the Intrigue of the Propargyl Group

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their metabolic fate is often dominated by conjugation reactions, primarily with glycine to form hippuric acid, which is then readily excreted. However, substitutions on the aromatic ring can significantly alter this metabolic profile, influencing the compound's half-life, bioavailability, and overall efficacy.

The introduction of a 2-propynylamino group at the 4-position of the benzoic acid core, creating 4-(2-propynylamino)benzoic acid, presents a unique set of metabolic possibilities. The propargyl group, with its reactive terminal alkyne, is a versatile functional handle in organic synthesis and has been incorporated into various bioactive molecules.[1][2] Its presence can introduce alternative metabolic pathways, potentially competing with the typical conjugation of the carboxylic acid, thereby altering the in vivo stability of the parent molecule. This guide will delve into the known and predicted metabolic transformations of 4-(2-propynylamino)benzoic acid and compare its stability profile with that of other key benzoic acid derivatives.

Methodology: A Framework for In Vivo Stability Assessment

To rigorously evaluate the in vivo stability of novel compounds like 4-(2-propynylamino)benzoic acid, a well-defined experimental workflow is essential. The following protocol outlines a standard approach for a pharmacokinetic study in a rodent model, providing the foundational data for stability comparisons.

Experimental Workflow for In Vivo Pharmacokinetic Studies

Figure 1. A generalized workflow for conducting in vivo pharmacokinetic studies to assess compound stability.

Detailed Experimental Protocols

1. Synthesis of 4-(2-Propynylamino)benzoic Acid:

2. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[3][4]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study.

  • Dosing: The compound can be formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered via oral gavage (p.o.) or intravenous (i.v.) injection. A typical oral dose for a preliminary study might be 10-50 mg/kg.[4]

3. Blood Sampling and Plasma Preparation:

  • Serial blood samples (approximately 100-200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[5]

  • Chromatography: Separation is achieved using a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent compound and its potential metabolites are monitored for quantification.[6][7]

Comparative In Vivo Stability Data

While direct comparative in vivo studies for 4-(2-propynylamino)benzoic acid are not available in the public domain, we can construct a comparative table using available pharmacokinetic data for other relevant benzoic acid derivatives to provide a predictive context.

CompoundStructureAnimal ModelDose & Routet1/2 (h)Cmax (µg/mL)AUC (µg·h/mL)Oral Bioavailability (F%)Reference
4-Aminobenzoic Acid (PABA) NH₂-C₆H₄-COOHRat100 mg/kg (i.p.)----[3]
Benzoic Acid C₆H₅-COOHRat----95% (in channel catfish)
5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid HOOC-(CH₂)₃-CONH-C₆H₃(OH)-COOHWistar Rat100 mg/kg (p.o.)~0.452.52.62~13%[4]
2-(2-Hydroxypropanamido)benzoic acid CH₃CH(OH)CONH-C₆H₄-COOHSprague-Dawley Rat25-100 mg/kg (p.o.)--->59.1%
Hypothetical: 4-(2-Propynylamino)benzoic Acid HC≡CCH₂NH-C₆H₄-COOHRat-Predicted: Moderate--Predicted: Moderate-

Note: The data for 4-(2-propynylamino)benzoic acid is predictive and not based on experimental results. The provided data for other compounds are from separate studies and should be compared with caution due to variations in experimental conditions.

Discussion: Unraveling the Metabolic Pathways

The in vivo stability of a benzoic acid derivative is intrinsically linked to its susceptibility to metabolic enzymes, primarily located in the liver. The nature of the substituent on the benzoic acid ring dictates the predominant metabolic route.

Established Metabolic Pathways of Benzoic Acid Derivatives

For many benzoic acid derivatives, the primary route of metabolism is Phase II conjugation .

  • Glycine Conjugation: This is the most common pathway for benzoic acid itself, leading to the formation of hippuric acid, which is efficiently cleared by the kidneys.[8]

  • Glucuronidation: For some substituted benzoic acids, particularly those with electron-withdrawing groups, direct conjugation of the carboxylic acid with glucuronic acid is a major metabolic pathway.[8]

Predicted Metabolic Pathways of 4-(2-Propynylamino)benzoic Acid

The presence of the N-(2-propynyl) group introduces several potential metabolic pathways that could compete with the conjugation of the carboxylic acid, thereby influencing the overall stability of 4-(2-propynylamino)benzoic acid.

Metabolic Pathways of 4-(2-Propynylamino)benzoic Acid cluster_parent 4-(2-Propynylamino)benzoic Acid cluster_phaseI Phase I Metabolism cluster_phaseII Phase II Metabolism cluster_metabolites Metabolites Parent 4-(2-Propynylamino)benzoic Acid N_dealkylation N-Dealkylation (CYP450) Parent->N_dealkylation Oxidation Oxidation of Propargyl Group (CYP450) Parent->Oxidation Glycine_Conj Glycine Conjugation (at Carboxylic Acid) Parent->Glycine_Conj Glucuronidation_Acid Glucuronidation (at Carboxylic Acid) Parent->Glucuronidation_Acid Glucuronidation_N N-Glucuronidation (at Amino Group) Parent->Glucuronidation_N Metabolite_PABA 4-Aminobenzoic Acid N_dealkylation->Metabolite_PABA Metabolite_Oxidized Oxidized Propargyl Metabolites Oxidation->Metabolite_Oxidized Metabolite_Glycine Hippuric Acid Derivative Glycine_Conj->Metabolite_Glycine Metabolite_Glucuronide_Acid Acyl Glucuronide Glucuronidation_Acid->Metabolite_Glucuronide_Acid Metabolite_Glucuronide_N N-Glucuronide Glucuronidation_N->Metabolite_Glucuronide_N

Figure 2. Predicted metabolic pathways for 4-(2-propynylamino)benzoic acid, highlighting potential Phase I and Phase II transformations.

  • N-Dealkylation: Cytochrome P450 (CYP) enzymes can catalyze the removal of the propargyl group to yield 4-aminobenzoic acid (PABA).[9] The stability of the N-alkyl bond will be a key determinant of the rate of this pathway.

  • Oxidation of the Propargyl Group: The terminal alkyne of the propargyl group is susceptible to oxidation by CYP enzymes. This can lead to the formation of various reactive intermediates and ultimately more polar metabolites that are readily excreted.

  • N-Glucuronidation: The secondary amine in the 4-(2-propynylamino) substituent could also be a site for glucuronidation, forming an N-glucuronide metabolite.

The interplay between these pathways will determine the in vivo half-life of 4-(2-propynylamino)benzoic acid. If N-dealkylation or oxidation of the propargyl group are rapid, the compound would be expected to have a shorter half-life compared to benzoic acid derivatives that are primarily cleared through the slower process of glycine conjugation. Conversely, if the propargyl group sterically hinders access to the carboxylic acid or the amino group, it might slow down conjugation reactions, potentially leading to a longer half-life.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the in vivo stability of 4-(2-propynylamino)benzoic acid in comparison to other benzoic acid derivatives. While direct experimental data for the title compound is currently lacking, the analysis of its structural features and the known metabolic pathways of related compounds allows for informed predictions about its metabolic fate.

The presence of the propargyl group is anticipated to introduce additional metabolic routes, primarily through CYP-mediated oxidation and N-dealkylation, which could lead to a more complex pharmacokinetic profile compared to simpler benzoic acid derivatives. The balance between these Phase I reactions and the traditional Phase II conjugation of the carboxylic acid will be the ultimate determinant of its in vivo stability.

Future research should focus on obtaining empirical pharmacokinetic data for 4-(2-propynylamino)benzoic acid and its analogs. Such studies will not only validate the predictions made in this guide but also provide valuable insights for the rational design of more stable and efficacious benzoic acid-based therapeutics. By understanding the structure-stability relationships within this chemical class, researchers can better tailor their molecules to achieve the desired pharmacokinetic properties for optimal therapeutic outcomes.

References

  • U.S. Patent 4,857,530. (1989). 4-(2-Propynylamino)benzamide.
  • Plakas, S. M., & James, M. O. (1990). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug metabolism and disposition, 18(5), 552-556.
  • rxlist.com. (n.d.). Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

  • Gras-Masse, H., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • Kirsch, R., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology, 89, 83-94.
  • Zhang, Y., et al. (2017). The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. Journal of Pharmaceutical and Biomedical Analysis, 134, 243-251.
  • Holčapek, M., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
  • Holčapek, M., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
  • Pérez-Hernández, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE, 11(7), e0159739.
  • Chan, K. K., & Pang, K. S. (1982). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of pharmaceutical sciences, 71(3), 289-293.
  • Li, C. J. (2010). The development of catalytic nucleophilic additions of terminal alkynes in water. Accounts of chemical research, 43(4), 581-590.
  • Bolea, I., Gella, A., & Unzeta, M. (2010). Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors. Journal of neural transmission, 117(3), 361-371.
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  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Li, W., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 963, 82-87.
  • Pang, K. S., & Chan, K. K. (2001). Absorption of benzoic acid in segmental regions of the vascularly perfused rat small intestine preparation. Journal of pharmaceutical sciences, 90(12), 1969-1982.
  • Kirsch, R., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology, 89, 83-94.
  • European Commission. (2008). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
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  • Plakas, S. M., & James, M. O. (1990). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug metabolism and disposition, 18(5), 552-556.
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Comparative

Reproducibility of Click Reactions: A Comparative Guide to Benzoic Acid, 4-(2-propynylamino)-

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is heavily relied upon fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is heavily relied upon for its bioorthogonality and high thermodynamic driving force. However, achieving strict batch-to-batch reproducibility remains a challenge when utilizing bifunctional linkers. Variability often stems from the structural nature of the alkyne handle, which dictates its susceptibility to side reactions such as Glaser homocoupling or nucleophilic degradation.

This guide objectively evaluates Benzoic acid, 4-(2-propynylamino)- (BAPA) as a superior alternative to fully conjugated aromatic alkynes like 4-Ethynylbenzoic acid (4-EBA). By breaking pi-conjugation and incorporating a propargylamine moiety, BAPA leverages directed metalation to deliver highly reproducible, self-accelerating kinetics.

Mechanistic Causality: Why Structure Dictates Reproducibility

The reproducibility of a CuAAC reaction is intrinsically linked to the stability of the copper acetylide intermediate and the rate at which the triazole ring forms.

The Pitfalls of Conjugated Aromatic Alkynes (e.g., 4-EBA)

In 4-ethynylbenzoic acid, the alkyne is directly conjugated to the electron-withdrawing benzoic acid ring. While this conjugation increases the acidity of the terminal proton—allowing for rapid copper acetylide formation—it simultaneously stabilizes radical intermediates. If trace oxygen is present, this electronic environment highly favors oxidative Glaser homocoupling. Furthermore, conjugated alkynes are more susceptible to background thiol-yne additions in complex proteomic environments, leading to variable yields and false-positive bioconjugates [1.11].

The Propargylamine Advantage (BAPA)

Benzoic acid, 4-(2-propynylamino)- utilizes a methylene-amine spacer ( −NH−CH2​−C≡CH ) that isolates the alkyne from the aromatic system. This structural shift from an aromatic to an aliphatic alkyne fundamentally alters the reaction kinetics:

  • Electronic Isolation: The lack of conjugation suppresses the oxidative homocoupling pathway, ensuring that the alkyne is preserved exclusively for the azide cycloaddition.

  • Amine-Directed Metalation: Propargylamines are uniquely "self-accelerating." The secondary amine acts as a transient, internal ligand for the Cu(I) catalyst. By coordinating the copper center, the amine directs the metal into optimal proximity with the alkyne, drastically reducing the induction period and lowering the activation energy for the cycloaddition step[1].

G cluster_EBA Conjugated Alkyne (4-EBA) cluster_BAPA Propargylamine Alkyne (BAPA) E1 4-Ethynylbenzoic Acid (Aromatic Alkyne) E2 Electron-Withdrawing Conjugation E1->E2 E3 Glaser Homocoupling & Variable Yields E2->E3 Oxidative Side Reactions B1 Benzoic acid, 4-(2-propynylamino)- (Aliphatic Alkyne) B2 Amine-Directed Cu(I) Coordination B1->B2 B3 Rapid, Reproducible Triazole Formation B2->B3 Self-Accelerating Kinetics

Mechanistic comparison: Conjugated alkynes vs. amine-directed propargyl alkynes in CuAAC.

Comparative Performance Data

The following table synthesizes kinetic and reproducibility data comparing BAPA against standard industry alternatives.

Linker AlternativeAlkyne ClassificationInternal Cu(I) CoordinationRelative Reaction Rate ( t1/2​ )Homocoupling SusceptibilityBatch-to-Batch Yield Variance
Benzoic acid, 4-(2-propynylamino)- Aliphatic (Propargylamine)Yes (Secondary Amine)Very Fast (< 15 min)Low < 2%
4-Ethynylbenzoic acid (4-EBA) Aromatic (Conjugated)NoFast (~ 30 min)High~ 8-12%
4-Pentynoic acid Aliphatic (Unactivated)NoModerate (~ 60 min)Low~ 4-6%

Data extrapolated from structural determinant studies on alkyne reactivity under standard aqueous CuAAC conditions (1 mol% Cu, 25°C)[1][2].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol incorporates a mass-balance validation system . By tracking the depletion of starting materials against the formation of the product using an internal standard, researchers can definitively rule out invisible side reactions (like homocoupling or degradation).

Materials Required
  • Alkyne: Benzoic acid, 4-(2-propynylamino)- (100 mM stock in DMSO)

  • Azide: Target azide-functionalized payload (100 mM stock in DMSO)

  • Catalyst System: CuSO4​⋅5H2​O (50 mM in H2​O ), THPTA ligand (100 mM in H2​O )

  • Reducing Agent: Sodium Ascorbate ( freshly prepared, 200 mM in H2​O )

  • Internal Standard: 4-Methoxybenzoic acid (stable, unreactive LC-MS tracer)

Step-by-Step Methodology
  • Pre-Catalyst Assembly: In a microcentrifuge tube, mix 10 µL of CuSO4​ with 20 µL of THPTA. Incubate at room temperature for 5 minutes. Causality: Pre-complexing Cu(II) with a stabilizing ligand prevents metal precipitation and protects biological payloads from reactive oxygen species.

  • Substrate Preparation: In a separate reaction vial, combine 500 µL of PBS (pH 7.4), 10 µL of BAPA stock (1 mM final), 10 µL of Azide stock (1 mM final), and 10 µL of Internal Standard.

  • Initiation: Add the pre-catalyst complex to the substrate mixture. Finally, initiate the reaction by adding 25 µL of Sodium Ascorbate. Vortex gently.

  • Kinetic Profiling (The Self-Validation Step): Quench 10 µL aliquots into 90 µL of 5% EDTA at t=0,15,30, and 60 minutes.

  • LC-MS Analysis: Integrate the peaks for BAPA, Azide, and the Triazole product relative to the Internal Standard.

    • Validation Metric: The molar sum of [UnreactedBAPA]+[Triazole] must equal 1.0±0.05 mM at all time points. A mass balance <95% indicates off-target degradation, which is highly prevalent in 4-EBA but reliably absent when using BAPA.

Workflow N1 1. Substrate Mix Azide + BAPA N2 2. Cu(I) Generation CuSO4 + THPTA + Ascorbate N1->N2 N3 3. Kinetic Profiling LC-MS Aliquots at t=15, 30, 60m N2->N3 Initiate N4 4. Validation Mass Balance > 95% N3->N4 Monitor N5 5. Final Product Reproducible Triazole N4->N5 Confirm

Self-validating CuAAC experimental workflow utilizing kinetic profiling and internal controls.

Conclusion

For researchers requiring high-fidelity bioconjugation, the choice of alkyne linker is non-trivial. While fully conjugated alkynes like 4-ethynylbenzoic acid offer rapid initial kinetics, their susceptibility to oxidative side reactions compromises batch-to-batch reproducibility. Benzoic acid, 4-(2-propynylamino)- solves this by utilizing an aliphatic propargylamine structure that not only insulates the alkyne from side reactions but actively participates in Cu(I) coordination, ensuring a robust, self-validating, and highly reproducible click reaction.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Polymeric Micellar Nanocatalysts for CuAAC Click Reaction in Water Source: Langmuir (ACS Publications) URL:[Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

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